Bzl-His-OMe 2 HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSACUQIXYWWVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the role of the benzyl protecting group in Bzl-His-OMe?
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis. For the trifunctional amino acid histidine, with its reactive imidazole side chain, temporary protection is paramount to prevent side reactions and, critically, to suppress racemization during peptide coupling. This technical guide provides a comprehensive overview of the role and application of the benzyl (Bzl) protecting group on the imidazole nitrogen of histidine methyl ester (Bzl-His-OMe), a common building block in peptide chemistry.
The Pivotal Role of the Benzyl Group in Bzl-His-OMe
The primary function of the benzyl group in N(im)-benzyl-L-histidine methyl ester (Bzl-His-OMe) is to mask the nucleophilic and basic properties of the imidazole side chain of histidine. This protection is crucial for several reasons:
-
Prevention of Side Reactions: The imidazole ring is nucleophilic and can react with activated carboxyl groups during peptide coupling, leading to undesired byproducts.
-
Suppression of Racemization: Histidine is highly susceptible to racemization during activation for peptide bond formation. The un-ionized imidazole side chain can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. By protecting the imidazole nitrogen, particularly the π-nitrogen (N-π), this pathway is effectively blocked, significantly reducing the risk of racemization.[1]
-
Improved Solubility: In some cases, the introduction of the benzyl group can improve the solubility of the histidine derivative in organic solvents used in peptide synthesis.
-
Compatibility with Orthogonal Protection Strategies: The benzyl group is stable under the conditions used for the removal of other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for use in orthogonal protection schemes.
The direct benzylation of the histidine imidazole ring typically results in a mixture of N(τ)-Bzl and N(π)-Bzl isomers, with the N(τ) isomer being the major product. It is the protection of the N(π) nitrogen that is most effective in preventing racemization, as this nitrogen is implicated as the intramolecular base catalyst in the racemization mechanism.
Synthesis and Deprotection of Bzl-His-OMe
The synthesis of Bzl-His-OMe involves two main steps: the esterification of the carboxylic acid and the benzylation of the imidazole side chain. These steps can be performed in different orders.
Experimental Protocols
Protocol 1: Esterification of L-Histidine with Thionyl Chloride in Methanol
This protocol describes the formation of L-histidine methyl ester dihydrochloride, a common precursor to Bzl-His-OMe.
-
Suspend L-histidine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and reflux the reaction mixture for 16-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Co-evaporate the residue with methanol several times to remove any remaining traces of thionyl chloride and HCl.
-
The resulting L-histidine methyl ester dihydrochloride is typically obtained in high yield (often >95%) and can be used in the subsequent benzylation step without further purification.
Protocol 2: Imidazole N-Benzylation
This protocol describes a general method for the N-benzylation of the imidazole ring of histidine.
-
Dissolve L-histidine methyl ester dihydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH) or triethylamine (TEA), to neutralize the hydrochloride salt and deprotonate the imidazole ring.
-
Add benzyl bromide or benzyl chloride (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Bzl-His-OMe.
Protocol 3: Deprotection of the N(im)-Benzyl Group by Catalytic Hydrogenolysis
This is a common method for the removal of the benzyl protecting group.
-
Dissolve Bzl-His-OMe (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution.
-
Introduce a hydrogen source. This can be hydrogen gas from a balloon or a high-pressure apparatus, or a hydrogen transfer reagent such as ammonium formate.
-
If using ammonium formate, add it to the reaction mixture and heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected histidine derivative.
Quantitative Data on Protection and Deprotection
The yields of the benzylation and debenzylation reactions can vary depending on the specific conditions and substrates. The following table summarizes some reported yields for related reactions.
| Reaction Step | Substrate/Product | Reagents and Conditions | Yield (%) | Reference |
| Protection | L-Histidine to 4-Phenylspinacine | Benzaldehyde, strong base | 91 | [2] |
| Deprotection | 4-L-Phenylspinacine to 4(5)-benzyl-L-histidine | 10% Pd/C, Ammonium formate, Methanol, Reflux | 89 | [2] |
| Deprotection | N-Benzyl dioctylamine | 10% Pd/C, 10% Nb2O5/C, H2, MeOH, RT | >99 | |
| Deprotection | N-Benzyl-3-phenylpropan-1-amine | 10% Pd/C, 10% Nb2O5/C, H2, MeOH, RT | >99 |
Spectroscopic Characterization of Bzl-His-OMe
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α- and β-protons of the histidine backbone, the aromatic protons of the imidazole ring, and the aromatic and methylene protons of the benzyl group. The chemical shifts of the imidazole protons will be indicative of the position of the benzyl group (N(τ) vs. N(π)).
-
13C NMR: The carbon NMR spectrum will display signals for the methyl ester carbon (around 52 ppm), the carbonyl carbon of the ester (around 172 ppm), the carbons of the histidine backbone, the carbons of the imidazole ring, and the carbons of the benzyl group.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester group (around 1740 cm-1), C=O stretching of the amide bond (if part of a peptide, around 1650 cm-1), and C=C and C-H stretching vibrations of the aromatic rings.
Logical Relationships and Signaling Pathways
Workflow of Benzyl Group Protection and Deprotection
The following diagram illustrates the general workflow for the use of the benzyl protecting group in the context of incorporating a histidine residue into a peptide chain.
Caption: General workflow for the synthesis and use of Bzl-His-OMe in peptide synthesis.
Mechanism of Racemization Suppression
The benzyl group on the imidazole ring prevents the nitrogen from acting as an internal base, thereby suppressing racemization. The following diagram illustrates this concept.
References
Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride: A Technical Guide to its Solubility Profile for Researchers and Drug Development Professionals
Introduction
Nα-Benzyl-L-histidine methyl ester dihydrochloride is a pivotal derivative of the amino acid L-histidine, widely employed as a building block in solid-phase peptide synthesis (SPPS). Its structural characteristics, featuring a benzyl-protected α-amino group and a methyl ester at the C-terminus, make it a valuable reagent for the controlled assembly of peptide chains. This technical guide provides a comprehensive overview of the available solubility information for Nα-Benzyl-L-histidine methyl ester dihydrochloride, details common experimental protocols for solubility determination, and illustrates its primary application in the workflow of peptide synthesis. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Solubility Profile
A thorough review of publicly available scientific literature and chemical supplier data did not yield specific quantitative solubility values for Nα-Benzyl-L-histidine methyl ester dihydrochloride in common laboratory solvents. As a dihydrochloride salt of an amino acid ester, the compound is anticipated to exhibit good solubility in aqueous solutions and polar organic solvents. However, empirical determination is necessary for precise quantification.
Table 1: Quantitative Solubility Data for Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride
| Solvent | Temperature (°C) | pH | Solubility |
| Water | Not Available | Not Available | Not Available |
| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available | Not Available |
| Ethanol | Not Available | Not Available | Not Available |
| Methanol | Not Available | Not Available | Not Available |
| Phosphate-Buffered Saline (PBS) | Not Available | Not Available | Not Available |
It is important to note that while some commercial suppliers describe the compound as having "favorable solubility," no numerical data has been published. Researchers are strongly advised to determine the solubility for their specific application and experimental conditions.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, several established experimental protocols can be employed. The choice of method often depends on the properties of the compound and the desired accuracy.
Shake-Flask Method (Thermodynamic Solubility)
This widely used method determines the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of Nα-Benzyl-L-histidine methyl ester dihydrochloride is added to a known volume of the solvent of interest in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.
Kinetic Solubility Assay (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in a highly soluble solvent, typically DMSO.
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest (e.g., PBS) in a microplate format.
-
Precipitation Monitoring: The formation of a precipitate is monitored over time (e.g., 1-24 hours) using a plate reader that can detect light scattering or turbidity (nephelometry).
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Application in Peptide Synthesis
Nα-Benzyl-L-histidine methyl ester dihydrochloride is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The following diagram illustrates a typical workflow for Fmoc-based SPPS.
The Strategic Role of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride (Bzl-His-OMe·2HCl) in Modern Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex peptides, a cornerstone of modern drug discovery and biochemical research, presents numerous challenges, particularly with historically difficult amino acids such as histidine. The unique reactivity of histidine's imidazole side chain can lead to undesirable side reactions and significant racemization during peptide coupling. This technical guide provides a comprehensive overview of the mechanism of action of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl), a strategically protected histidine derivative designed to mitigate these issues. We will delve into its application in peptide synthesis, particularly within the Boc/Bzl protection strategy, and provide a detailed analysis of its role in preventing common side reactions. This guide will also feature a summary of its performance, detailed experimental protocols for its incorporation and subsequent deprotection, and visual representations of the underlying chemical pathways and workflows.
Introduction: The Histidine Challenge in Peptide Synthesis
Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH. However, this very reactivity poses significant hurdles in chemical peptide synthesis. The primary challenges include:
-
Side-Chain Acylation: The nucleophilic imidazole ring can react with activated carboxyl groups, leading to undesired branching of the peptide chain.
-
Racemization: The π-nitrogen of the imidazole ring can act as an intramolecular base catalyst, promoting the abstraction of the α-proton of the activated histidine residue. This leads to the formation of an achiral enolate intermediate and subsequent loss of stereochemical integrity.[1][2]
To overcome these obstacles, a variety of protected histidine derivatives have been developed. Among these, Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl) offers a robust solution, particularly in the context of the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
Mechanism of Action: A Dual Protection Strategy
Bzl-His-OMe·2HCl is a pre-protected histidine building block where both the α-amino group and the C-terminal carboxyl group are masked. This dual protection is central to its mechanism of action, which is to ensure the fidelity of peptide bond formation by preventing unwanted side reactions.
-
Nα-Benzyl (Bzl) Protection: The benzyl group on the α-amino group is stable to the acidic conditions used for the removal of the temporary Boc (tert-butyloxycarbonyl) protecting group during the stepwise elongation of the peptide chain.[3] This ensures that the N-terminus of the histidine residue does not participate in unintended coupling reactions.
-
C-terminal Methyl Ester (OMe) Protection: The methyl ester protects the carboxyl group, preventing it from being activated and reacting with the amino group of another amino acid. This allows for the controlled, directional synthesis of the peptide chain.
By employing Bzl-His-OMe·2HCl, researchers can incorporate a stable histidine unit into a growing peptide chain, confident that the α-amino and carboxyl groups will not interfere with the coupling reaction.[3]
Application in Peptide Synthesis: The Boc/Bzl Strategy
Bzl-His-OMe·2HCl is particularly well-suited for the Boc/Bzl strategy of solid-phase peptide synthesis.[3] In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while more permanent side-chain protection is typically achieved with benzyl-based groups.
The incorporation of Bzl-His-OMe·2HCl is most common in fragment condensation strategies. In this approach, a protected peptide fragment containing the Nα-Bzl-histidine is synthesized in solution and then coupled to a resin-bound peptide.
Below is a logical workflow for the incorporation of a Bzl-His-OMe unit in a peptide synthesis workflow.
Workflow for incorporating Bzl-His-OMe in peptide synthesis.
Performance and Side Reaction Prevention
| Protected Histidine Derivative | Primary Protection Strategy | Key Advantages | Potential Considerations |
| Bzl-His-OMe·2HCl | Boc/Bzl | Nα and C-terminal protection prevents unwanted reactions during fragment condensation. | Requires specific deprotection steps for both the Nα-benzyl and C-terminal methyl ester groups. |
| Boc-His(Bom)-OH | Boc/Bzl | Benzyloxymethyl (Bom) group on the τ-nitrogen is very effective at suppressing racemization.[4] | More difficult and costly to prepare compared to other derivatives.[4] |
| Boc-His(Dnp)-OH | Boc/Bzl | 2,4-dinitrophenyl (Dnp) protection of the imidazole side chain. | Requires a separate deprotection step with thiophenol before final cleavage. |
| Boc-His(Tos)-OH | Boc/Bzl | Tosyl (Tos) group protects the imidazole side chain. | The Tos group can be removed by HOBt, which is often used in coupling reactions.[4] |
| Fmoc-His(Trt)-OH | Fmoc/tBu | Trityl (Trt) group on the imidazole side chain is compatible with the Fmoc strategy. | Does not completely prevent racemization, and modified coupling protocols may be necessary.[4] |
| Fmoc-His(Boc)-OH | Fmoc/tBu | Boc protection on the imidazole nitrogen significantly reduces its nucleophilicity, mitigating epimerization.[1][2] | The Boc group is acid-labile, requiring orthogonality in the overall synthesis strategy. |
Experimental Protocols
Incorporation of Bzl-His-OMe in a Peptide Fragment (Solution Phase)
This protocol outlines a general procedure for coupling a Boc-protected amino acid to Bzl-His-OMe·2HCl in solution.
-
Neutralization of Bzl-His-OMe·2HCl:
-
Dissolve Bzl-His-OMe·2HCl in a suitable solvent such as dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIEA) dropwise at 0°C until the pH is neutral.
-
-
Activation of the Boc-Amino Acid:
-
In a separate flask, dissolve the Boc-protected amino acid (1.1 equivalents) and a coupling agent such as HBTU (1.1 equivalents) and HOBt (1.1 equivalents) in DMF.
-
Add DIEA (2.2 equivalents) and stir for 5-10 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated Boc-amino acid solution to the neutralized Bzl-His-OMe solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide by flash chromatography on silica gel.
-
Deprotection of the Nα-Benzyl and C-terminal Methyl Ester Groups
The final deprotection of the Nα-benzyl and C-terminal methyl ester groups is typically performed after the peptide has been fully assembled and cleaved from the solid support.
5.2.1. Nα-Benzyl Group Removal (Catalytic Hydrogenation)
Workflow for Nα-benzyl group deprotection.
-
Procedure:
-
Dissolve the peptide containing the Nα-Bzl-histidine residue in a suitable solvent such as methanol or acetic acid.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Introduce a hydrogen source. This can be done by bubbling hydrogen gas through the solution or by adding a hydrogen donor for transfer hydrogenation, such as ammonium formate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected peptide.
-
5.2.2. C-terminal Methyl Ester Hydrolysis (Saponification)
Caution: Alkaline hydrolysis can lead to racemization, especially for C-terminal amino acids other than glycine. This procedure should be performed under carefully controlled conditions.
-
Procedure:
-
Dissolve the peptide methyl ester in a mixture of an organic solvent (e.g., methanol, dioxane) and water.
-
Cool the solution to 0°C.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1-2 equivalents) dropwise while stirring.
-
Monitor the reaction closely by HPLC.
-
Once the hydrolysis is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl or citric acid).
-
Remove the organic solvent in vacuo and purify the resulting peptide by preparative HPLC.
-
Conclusion
Nα-Benzyl-L-histidine methyl ester dihydrochloride is a valuable tool in the arsenal of peptide chemists. Its dual-protection strategy effectively addresses the inherent challenges of incorporating histidine into peptide chains, namely side-chain reactivity and a propensity for racemization. While primarily utilized in solution-phase fragment condensation within a broader Boc/Bzl solid-phase synthesis campaign, its use contributes to the successful synthesis of complex, biologically active peptides. A thorough understanding of its mechanism of action and the appropriate experimental conditions for its incorporation and subsequent deprotection is crucial for its effective application in research and drug development.
References
Synthesis and purification of Bzl-His-OMe 2 HCl
An In-depth Technical Guide to the Synthesis and Purification of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Nα-Benzyl-L-histidine methyl ester dihydrochloride, a key building block in peptide synthesis and drug discovery. The following sections detail the experimental protocols, present quantitative data, and illustrate the process workflows.
Overview of the Synthetic Pathway
The synthesis of Bzl-His-OMe·2HCl is a two-step process commencing with the esterification of L-histidine to form L-histidine methyl ester dihydrochloride. This intermediate is subsequently benzylated at the α-amino group via reductive amination, followed by conversion to its dihydrochloride salt. This method is advantageous as it avoids the use of harsh protecting groups on the imidazole nitrogen and is a high-yielding route.
Experimental Protocols
Step 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride (H-His-OMe·2HCl)
This procedure outlines the esterification of L-histidine using thionyl chloride in methanol.
Materials:
-
L-histidine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
Procedure:
-
A suspension of L-histidine (e.g., 5 g, 32.2 mmol) is prepared in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled to 0 °C in an ice bath.
-
Thionyl chloride (e.g., 2.8 mL, 38.6 mmol) is added dropwise to the stirred suspension.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of methanol:dichloromethane (3:7).[1]
-
Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.
-
The resulting solid is co-evaporated with methanol several times to remove any residual thionyl chloride.[1]
-
The white solid product, L-histidine methyl ester dihydrochloride, is dried under high vacuum.
Step 2: Synthesis of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl)
This section details the Nα-benzylation of L-histidine methyl ester via reductive amination.
Materials:
-
L-Histidine methyl ester dihydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
L-histidine methyl ester dihydrochloride (e.g., 1 equivalent) is suspended in anhydrous dichloromethane.
-
Triethylamine (2 equivalents) is added to neutralize the hydrochloride salts and liberate the free base. The mixture is stirred for 20-30 minutes.
-
Benzaldehyde (1-1.2 equivalents) is added to the reaction mixture.
-
The mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the stirred mixture. The reaction is typically carried out at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude Nα-Benzyl-L-histidine methyl ester as an oil or solid.
Purification and Salt Formation
Procedure:
-
The crude product is purified by column chromatography on silica gel if necessary, though often the purity after workup is sufficient for the next step.
-
The purified Nα-Benzyl-L-histidine methyl ester is dissolved in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
-
A solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete and the solution is acidic.
-
The precipitated white solid, Nα-Benzyl-L-histidine methyl ester dihydrochloride, is collected by filtration.
-
The solid is washed with cold diethyl ether and dried under high vacuum.
Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of Bzl-His-OMe·2HCl.
Table 1: Synthesis Yield and Purity
| Step | Product | Starting Material | Typical Yield | Purity by HPLC |
| 1. Esterification | L-Histidine methyl ester dihydrochloride | L-Histidine | >95% | >98% |
| 2. Reductive Amination & Salt Formation | Nα-Benzyl-L-histidine methyl ester dihydrochloride | H-His-OMe·2HCl | 80-90% | >98% |
Table 2: Characterization Data for Bzl-His-OMe·2HCl
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₃O₂·2HCl |
| Molecular Weight | 332.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported, dependent on purity and isomeric form |
| ¹H NMR | |
| δ (ppm) in D₂O | ~3.7 (s, 3H, -OCH₃), Aromatic protons (~7.3 ppm, multiplet, Benzyl-H), Imidazole protons (distinct signals) |
Mandatory Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for Bzl-His-OMe·2HCl.
Purification Process
Caption: Purification workflow for Bzl-His-OMe·2HCl.
References
In-Depth Technical Guide: Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Benzyl-L-histidine methyl ester dihydrochloride, a key reagent in synthetic chemistry, particularly in the field of peptide synthesis and drug discovery.
Core Compound Data
Nα-Benzyl-L-histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a benzyl group and the carboxyl group is esterified with a methyl group. It is supplied as a dihydrochloride salt. This protection scheme makes it a valuable building block in the stepwise construction of peptide chains.
| Property | Value | References |
| Chemical Name | Nα-Benzyl-L-histidine methyl ester dihydrochloride | |
| Synonyms | Bzl-L-His-OMe·2HCl, Bzl-His-OMe 2 HCl | |
| CAS Number | 102029-99-2 | |
| Molecular Formula | C₁₄H₁₇N₃O₂·2HCl | |
| Molecular Weight | 332.23 g/mol | |
| Appearance | White solid | |
| Purity | ≥ 98% (TLC) | |
| Optical Rotation | [α]²⁴D = +26 ± 2º (c=1 in MeOH) | |
| Storage Conditions | 0-8 °C |
Primary Application: Peptide Synthesis
The principal application of Nα-Benzyl-L-histidine methyl ester dihydrochloride lies in its use as a protected amino acid building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The protecting groups on the N-terminus (benzyl) and C-terminus (methyl ester) prevent unwanted side reactions during peptide bond formation, allowing for controlled, stepwise elongation of the peptide chain.
This compound is particularly suited for the tert-Butyloxycarbonyl (Boc)/Benzyl (Bzl) protection strategy in SPPS. In this methodology, the temporary Nα-protecting group for the growing peptide chain is Boc, which is removed with a mild acid like trifluoroacetic acid (TFA). The benzyl group on the Nα-Benzyl-L-histidine methyl ester dihydrochloride and other benzyl-based side-chain protecting groups are stable to these conditions. They are considered semi-permanent and are typically removed at the end of the synthesis using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the solid support resin.[2][3]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a generalized workflow for a single coupling cycle in SPPS using a protected amino acid derivative like Nα-Benzyl-L-histidine methyl ester dihydrochloride within a Boc/Bzl strategy.
Methodology for a Typical SPPS Coupling Cycle:
-
Deprotection: The Nα-Boc protecting group of the amino acid attached to the solid support is removed using a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
-
Washing: The resin is thoroughly washed to remove excess TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminus of the resin-bound amino acid is neutralized with a base, typically diisopropylethylamine (DIEA), to prepare it for coupling.
-
Washing: The resin is washed again to remove excess base.
-
Coupling: The protected amino acid to be added (in this case, Nα-Benzyl-L-histidine methyl ester dihydrochloride) is pre-activated with a coupling reagent (e.g., DCC, HBTU) and added to the resin. The reaction forms a new peptide bond.
-
Washing: The resin is washed to remove unreacted reagents and byproducts.
-
This cycle is repeated with the next desired amino acid until the full peptide sequence is assembled.
Other Research Applications
Beyond its primary role in peptide synthesis, Nα-Benzyl-L-histidine methyl ester dihydrochloride and similar derivatives are instrumental in various areas of biochemical and pharmaceutical research:
-
Drug Discovery and Development: As a building block for complex peptides and peptidomimetics, it is used in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
-
Drug Delivery Systems: Its chemical properties can be leveraged in the design of advanced drug delivery systems to improve the targeting and efficacy of pharmaceuticals.
-
Biochemical Probes: Peptides synthesized using this compound can be used as probes to study protein-protein interactions and enzyme activities, helping to elucidate complex biological processes.
Conclusion
Nα-Benzyl-L-histidine methyl ester dihydrochloride is a crucial and versatile reagent for researchers in chemistry and drug development. Its well-defined protecting group strategy facilitates the controlled and efficient synthesis of peptides, which are vital tools in understanding biological systems and in the development of new therapeutics. While this guide provides a foundational understanding of its properties and applications, specific experimental conditions may require further optimization based on the desired final product and synthetic strategy.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of Methyl Ester Protection in Histidine Derivatives
Histidine, with its unique imidazole side chain, plays a critical role in the biological activity of many peptides and proteins, participating in enzyme catalysis and metal ion coordination.[1][2][3] However, the very reactivity that makes it valuable also presents significant challenges during chemical synthesis. The presence of three reactive sites—the α-amino group, the α-carboxyl group, and the imidazole ring—necessitates a strategic application of protecting groups to ensure chemoselectivity and prevent unwanted side reactions.[4][5] This technical guide provides an in-depth examination of a fundamental protection strategy: the use of a methyl ester to protect the carboxylic acid moiety of histidine. We will explore its function, synthesis, applications, and the experimental protocols relevant to its use.
Core Function of Methyl Ester Protection
The primary role of protecting the C-terminus of histidine as a methyl ester is to mask the reactivity of the carboxyl group. This strategy is crucial for several reasons:
-
Directing Reactivity: In peptide synthesis, the goal is to form a peptide bond by reacting the carboxyl group of one amino acid with the amino group of another. By converting the carboxyl group of a histidine residue to a methyl ester, it is rendered unreactive, allowing for the selective activation and coupling of its N-terminal protecting group (e.g., Boc or Fmoc) with another amino acid.[5]
-
Enhancing Solubility and Stability: L-Histidine methyl ester and its derivatives often exhibit improved solubility and stability in the organic solvents used during synthesis compared to the free amino acid.[6] This is particularly beneficial in solution-phase peptide synthesis.
-
Versatile Intermediate: Histidine methyl ester serves as a versatile starting material for the synthesis of a wide array of more complex derivatives. It can be used to create metal-chelating ligands, imidazopyridine derivatives, and zwitterionic polypeptides, expanding its utility beyond standard peptide synthesis into materials science and advanced drug design.[7]
Key Histidine Methyl Ester Derivatives: Synthesis and Properties
The two most common histidine methyl ester derivatives used in research and development are L-histidine methyl ester itself (often as a dihydrochloride salt) and its Nα-protected forms.
-
L-Histidine Methyl Ester (H-His-OMe): This is the simplest form, typically used as a starting point for further derivatization or for introducing a C-terminal histidine residue. It is also utilized in biochemical research as a substrate in enzymatic assays and as an inhibitor of the enzyme histidine decarboxylase.[6][8]
-
Nα-Boc-L-histidine methyl ester (Boc-His-OMe): This derivative is a key building block in Boc-based peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the C-terminus, leaving the imidazole side chain as the only potentially reactive site (which may itself require protection depending on the synthetic strategy).[7]
-
Nα-Fmoc-L-histidine methyl ester (Fmoc-His-OMe): Analogous to the Boc-protected version, this derivative is used in Fmoc-based solid-phase peptide synthesis (SPPS), although less commonly than its carboxylic acid counterpart.
The synthesis of these derivatives is well-established. L-histidine methyl ester can be prepared in good yield by reacting L-histidine with thionyl chloride in methanol.[9] The Nα-Boc derivative is typically synthesized from Nα-Boc-L-histidine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[7]
Quantitative Data Summary
The following table summarizes key quantitative data for common histidine methyl ester derivatives, compiled from various sources.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | Typical Yield | Reference(s) |
| L-Histidine methyl ester dihydrochloride | C₇H₁₁N₃O₂·2HCl | 242.10 | ~207 (dec.) | +9.0° to +10° (c=2 in H₂O) | Good | [6][10] |
| Nα-Boc-L-histidine methyl ester | C₁₂H₁₉N₃O₄ | 269.30 | Not specified | Not specified | >80% | [7] |
| Boc-β³hHis(Tr)-OH (from methyl ester) | C₃₅H₃₇N₃O₄ | 575.70 | Not specified | Not specified | ~75% (over 4 steps) | [11][12] |
Applications and Strategic Considerations
Role in Peptide Synthesis
Methyl ester protection is a cornerstone of solution-phase peptide synthesis. The general workflow involves coupling an N-protected amino acid to the free amino group of a C-terminally protected amino acid methyl ester. The N-protecting group is then removed, and the cycle continues. The final step involves the saponification (hydrolysis) of the methyl ester to liberate the free carboxyl group of the peptide.
// Nodes BocAA [label="Boc-Amino Acid\n(Boc-AA-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; HisOMe [label="Histidine Methyl Ester\n(H-His-OMe)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Coupling Reaction\n(e.g., DCC/HOBt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DipeptideEster [label="Protected Dipeptide\n(Boc-AA-His-OMe)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Saponification\n(e.g., LiOH or NaOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalDipeptide [label="Final Dipeptide\n(H-AA-His-OH)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; TFA [label="Acidolysis (TFA)\n(N-terminal deprotection)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges BocAA -> Coupling [label="Activates Carboxyl"]; HisOMe -> Coupling [label="Provides Nucleophile"]; Coupling -> DipeptideEster; DipeptideEster -> Deprotection; Deprotection -> TFA [label="Liberates C-terminus"]; TFA -> FinalDipeptide [label="Liberates N-terminus"]; } dot Caption: General workflow for dipeptide synthesis using a histidine methyl ester.
Challenges: Racemization and Side-Chain Protection
Histidine is one of the most racemization-prone amino acids during peptide synthesis.[13][14] This is primarily due to the catalytic effect of the imidazole side chain's π-nitrogen, which can abstract the α-proton of an activated histidine derivative, leading to a loss of chirality.[14][15] While C-terminal methyl ester protection itself does not prevent this, the choice of coupling reagents and reaction conditions is critical.
Furthermore, the unprotected imidazole ring can undergo side reactions, such as acylation.[4] Therefore, for complex syntheses, a dual-protection strategy is often employed where the C-terminus is protected as a methyl ester, the N-terminus is protected with Boc or Fmoc, and the imidazole nitrogen is protected with a group like trityl (Trt), tosyl (Tos), or another Boc group.[4][12][16]
// Node Definition Histidine [ label=" α-Amino Group (H₂N) | Histidine Core | α-Carboxyl Group (COOH) | Imidazole Side Chain", shape=record, fillcolor="#F1F3F4", fontcolor="#202124" ];
// Protection Group Nodes N_Prot [label="Nα-Protection\n(Boc, Fmoc)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_Prot [label="C-Terminal Protection\n(Methyl Ester)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Prot [label="Side-Chain Protection\n(Trt, Tos, Boc)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges N_Prot -> Histidine:f0 [label="Masks Amine"]; C_Prot -> Histidine:f2 [label="Masks Carboxyl"]; Side_Prot -> Histidine:f3 [label="Prevents Racemization\n& Side Reactions"]; } dot Caption: Orthogonal protection sites on the histidine molecule.
Experimental Protocols
The following are generalized methodologies based on procedures described in the literature. Researchers should consult the original publications and optimize conditions for their specific substrates.
Protocol 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride
This protocol is based on the methodology described by Theodorakopoulos et al. and others.[9]
-
Reaction Setup: Suspend L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice bath (0°C).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the cooled, stirring suspension over 30-60 minutes. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often purified by recrystallization from a solvent system like methanol/diethyl ether to yield L-histidine methyl ester dihydrochloride as a white powder.
Protocol 2: Synthesis of Nα-Boc-L-histidine Methyl Ester
This protocol is adapted from a procedure for preparing histidine derivatives for radiopharmaceutical applications.[7]
-
Reaction Setup: Dissolve Nα-Boc-L-histidine (1 equivalent) in a mixture of methanol and dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 1 equivalent) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Evaporate the filtrate to dryness under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane:methanol, 95:5 v/v) to yield the pure Nα-Boc-L-histidine methyl ester.[7]
Protocol 3: Saponification (Deprotection) of a Peptide Methyl Ester
This protocol is a general method for the basic hydrolysis of methyl esters in peptide synthesis.[9][12][17]
-
Reaction Setup: Dissolve the peptide methyl ester (1 equivalent) in a suitable solvent mixture, such as methanol/water or THF/water, in a flask at room temperature.
-
Reagent Addition: Add an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.0-1.2 equivalents), dropwise to the stirring solution.
-
Reaction: Monitor the reaction by TLC or HPLC until all the starting material is consumed (typically 1-4 hours).
-
Workup: Carefully neutralize the reaction mixture by adding a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~5-6.
-
Isolation: Remove the organic solvent (methanol or THF) via rotary evaporation. The aqueous solution can then be extracted with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The final peptide product in the aqueous layer can be isolated by lyophilization or further purification.
Conclusion
The protection of histidine's carboxyl group as a methyl ester is a simple yet highly effective and versatile strategy in synthetic chemistry. It provides essential control over reactivity during peptide synthesis and serves as a gateway to a vast range of functionalized histidine derivatives for pharmaceutical and biochemical applications. While challenges such as racemization must be carefully managed, often through the concurrent use of side-chain protecting groups, the utility of histidine methyl ester and its N-protected analogues makes them indispensable tools for researchers in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chemimpex.com [chemimpex.com]
- 7. kns.org [kns.org]
- 8. Histidine methyl ester - Wikipedia [en.wikipedia.org]
- 9. BJOC - Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction [beilstein-journals.org]
- 10. L-ヒスチジンメチルエステル 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]
Navigating the Stability and Storage of Bzl-His-OMe Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe dihydrochloride). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from studies on structurally related molecules, including N-benzyl imidazoles, histidine derivatives, and amino acid esters. It outlines potential degradation pathways, recommended storage and handling procedures, and a representative experimental protocol for conducting forced degradation studies to assess the intrinsic stability of this and similar compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields to ensure the integrity and reliability of their work involving Bzl-His-OMe dihydrochloride.
Introduction
Nα-Benzyl-L-histidine methyl ester dihydrochloride is a derivative of the amino acid histidine, utilized in biochemical research and as a building block in peptide synthesis.[1][2] The integrity and purity of such reagents are paramount for the accuracy and reproducibility of experimental results. Understanding the stability of Bzl-His-OMe dihydrochloride and the appropriate conditions for its storage and handling is therefore of critical importance. This guide addresses these aspects by consolidating available information and providing a framework for stability assessment.
Chemical Structure and Properties
-
IUPAC Name: Methyl (2S)-2-(benzylamino)-3-(1-benzyl-1H-imidazol-4-yl)propanoate dihydrochloride
-
Molecular Formula: C₂₀H₂₃N₃O₂ · 2HCl
-
Molecular Weight: 406.34 g/mol
-
Key Functional Groups: Benzyl group, secondary amine, methyl ester, N-benzyl imidazole.
The presence of a methyl ester, an N-benzyl group on the imidazole ring, and its dihydrochloride salt form are key determinants of its chemical reactivity and stability.
Stability Profile and Potential Degradation Pathways
While specific stability studies on Bzl-His-OMe dihydrochloride are not extensively documented in publicly available literature, its degradation profile can be inferred from the known reactivity of its constituent functional groups. The primary potential degradation pathways include hydrolysis, oxidation, and photolysis.
Hydrolysis
The methyl ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid, Nα-Benzyl-L-histidine. This reaction is a common degradation route for amino acid esters.[3][4][5]
Oxidation
The imidazole ring of histidine and its derivatives is known to be susceptible to oxidation.[6][7] Oxidative stress can lead to the formation of various degradation products.[8][9] The N-benzyl group may also be susceptible to oxidative cleavage under certain conditions.
Photodegradation
Imidazole-containing compounds have been shown to be sensitive to photodegradation.[10] Exposure to light, particularly UV light, may induce degradation of the imidazole moiety.
A proposed overview of the potential degradation pathways is illustrated in the following diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinetics, mechanism and DFT calculations on base hydrolysis of -amino acid esters catalyzed by [Pd(TMPDA)(H2O)2]2+ [ejchem.journals.ekb.eg]
- 5. Kinetics of base hydrolysis of α-amino acid esters catalyzed...: Ingenta Connect [ingentaconnect.com]
- 6. pharmtech.com [pharmtech.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data, synthesis, and analytical protocols for Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl), a key building block in peptide synthesis and drug discovery.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for Bzl-His-OMe 2HCl based on analysis of its structural components and data from analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | Imidazole C2-H |
| ~7.40 - 7.20 | m | 5H | Benzyl aromatic C-H |
| ~7.10 | s | 1H | Imidazole C5-H |
| ~5.40 | s | 2H | Benzyl CH₂ |
| ~4.10 | t | 1H | α-CH |
| ~3.70 | s | 3H | O-CH₃ (Methyl Ester) |
| ~3.20 | d | 2H | β-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (Ester Carbonyl) |
| ~136.0 | Benzyl Aromatic C (Quaternary) |
| ~134.0 | Imidazole C2 |
| ~129.0 - 128.0 | Benzyl Aromatic C-H |
| ~128.0 | Imidazole C4 |
| ~118.0 | Imidazole C5 |
| ~54.0 | α-C |
| ~52.5 | O-CH₃ (Methyl Ester) |
| ~51.0 | Benzyl CH₂ |
| ~28.0 | β-C |
Table 3: Infrared (IR) Spectroscopy Data (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3100 | Strong, Broad | N-H stretch (Amine & Imidazole HCl salts) |
| ~3050 | Medium | Aromatic C-H stretch (Benzyl) |
| ~2950 | Medium | Aliphatic C-H stretch (CH, CH₂, CH₃) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic/Imidazole) |
| ~1220 | Strong | C-O stretch (Ester) |
Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI-MS)
| m/z | Ion Type |
| 260.14 | [M+H]⁺ (Free Base) |
| 282.12 | [M+Na]⁺ (Free Base) |
Experimental Protocols
Synthesis of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride
This protocol describes the methyl esterification of Nα-Benzyl-L-histidine.
Materials:
-
Nα-Benzyl-L-histidine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend Nα-Benzyl-L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid, add anhydrous diethyl ether and triturate to induce precipitation of the dihydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield Bzl-His-OMe 2HCl as a white to off-white solid.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of Bzl-His-OMe 2HCl in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of Bzl-His-OMe 2HCl with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure to form a transparent or semi-transparent pellet.[1]
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmission
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry
Sample Preparation (ESI-MS):
-
Prepare a stock solution of Bzl-His-OMe 2HCl in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Instrument Parameters:
-
Mass Spectrometer: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Ionization Mode: Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
Mandatory Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of Bzl-His-OMe 2HCl.
Caption: Correlation of Bzl-His-OMe 2HCl structure with key spectroscopic signals.
References
Commercial Suppliers and Technical Applications of Research-Grade Bzl-His-OMe · 2HCl: A Guide for Researchers
For researchers, scientists, and drug development professionals, N-α-Benzoyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe · 2HCl) is a key reagent in the field of peptide chemistry and drug discovery. This technical guide provides an in-depth overview of its commercial availability, key applications, and detailed experimental protocols.
Commercial Availability
Research-grade Bzl-His-OMe · 2HCl is available from several commercial suppliers. The quality and specifications of the product may vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the offerings from various suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| Benchchem | B613223 | - | Inquire for quote | For research use only.[1] |
| Chem-Impex | 05640 | ≥ 98% (TLC) | 1 g, 5 g | Store at 0-8 °C.[2] |
| AA Blocks | AA009135 | ≥ 98% (TLC) | 250 mg, 1 g, 5 g | - |
| CP Lab Safety | - | - | 1 gram | For professional manufacturing, research, and industrial use only. Not for medical or consumer use.[3] |
| MyBioSource | MBS5814516 | - | Inquire for quote | Research-grade biochemical.[4] |
| GlpBio | GA22530 | - | Inquire for quote | Mix of τ-Bzl (mainly formed) and π-Bzl isomer. For research use only.[5] |
Core Applications in Research and Development
Bzl-His-OMe · 2HCl is a versatile molecule with primary applications in peptide synthesis and broader roles in biochemical research and drug discovery.
Peptide Synthesis
The most prominent application of Bzl-His-OMe · 2HCl is as a protected amino acid building block in peptide synthesis, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[1] The benzyl (Bzl) group protects the α-amino group, while the methyl ester (-OMe) protects the C-terminal carboxyl group. This dual protection allows for the sequential addition of amino acids to build a peptide chain without unintended side reactions at the N-terminus or C-terminus of the histidine residue.[1]
Enzyme Inhibition Studies
Derivatives of histidine, including Bzl-His-OMe · 2HCl, are explored as potential enzyme inhibitors.[2] The imidazole side chain of histidine can interact with the active sites of various enzymes. One specific, albeit general, application mentioned is its potential as an inhibitor of β-glucosidase.[1] Such studies are crucial in drug discovery for identifying molecules that can modulate the activity of enzymes implicated in disease pathways.
Drug Discovery and Development
Beyond its role in synthesizing peptide-based drugs, the structural features of Bzl-His-OMe · 2HCl make it a valuable scaffold in the development of novel therapeutic agents.[2][5] It can be used as a starting material for creating more complex molecules that may act as receptor modulators or ligands for various biological targets.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key applications of Bzl-His-OMe · 2HCl.
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating a Bzl-His-OMe · 2HCl residue into a peptide chain using manual solid-phase synthesis.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including Boc-His(Bzl)-OH)
-
Bzl-His-OMe · 2HCl (for the C-terminal residue if applicable, though typically the corresponding acid is used for resin loading)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Solvents for washing (e.g., DMF, Methanol)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
First Amino Acid Loading (if His is the C-terminal):
-
Couple the first Boc-protected amino acid (e.g., Boc-His(Bzl)-OH) to the resin using an appropriate activation method.
-
-
Deprotection:
-
Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting TFA salt of the amino group with a solution of DIEA in DCM.
-
Wash the resin with DCM.
-
-
Coupling:
-
Activate the next Boc-protected amino acid (which could be another Boc-His(Bzl)-OH) using a coupling reagent like HBTU in the presence of DIEA.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage:
-
Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Bzl group on histidine) using a strong acid such as HF or TFMSA in the presence of scavengers.
-
-
Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc/Bzl Solid-Phase Peptide Synthesis Workflow.
Representative Enzyme Inhibition Assay (β-Glucosidase)
This protocol describes a general method for screening Bzl-His-OMe · 2HCl as a potential inhibitor of β-glucosidase.
Materials:
-
β-Glucosidase enzyme
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate
-
Bzl-His-OMe · 2HCl as the potential inhibitor
-
Phosphate buffer (pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the β-glucosidase enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
-
Prepare a series of dilutions of Bzl-His-OMe · 2HCl in phosphate buffer to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the Bzl-His-OMe · 2HCl solution to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Add the pNPG substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the enzyme activity (or percentage of inhibition) against the concentration of Bzl-His-OMe · 2HCl to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Enzyme Inhibition Assay Workflow.
References
Methodological & Application
Application Notes and Protocols for the Use of Bzl-His-OMe in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histidine-containing peptides are crucial in various biological processes and are of significant interest in drug development. The synthesis of these peptides, however, can be challenging due to the unique properties of the histidine imidazole side chain, which can lead to side reactions and racemization during peptide synthesis. Appropriate protection of the imidazole nitrogen is therefore critical. While Nα-Boc-N(im)-benzyl-L-histidine (Boc-His(Bzl)-OH) is a commonly used building block in Boc/Bzl solid-phase peptide synthesis (SPPS), this document provides a detailed protocol for researchers starting with N(im)-benzyl-L-histidine methyl ester (Bzl-His-OMe).
This protocol first outlines the necessary conversion of Bzl-His-OMe into the SPPS-compatible building block, Boc-His(Bzl)-OH, through saponification of the methyl ester followed by Nα-protection with a tert-butyloxycarbonyl (Boc) group. Subsequently, a step-by-step guide for the incorporation of the synthesized Boc-His(Bzl)-OH into a peptide chain on a solid support using the Boc/Bzl strategy is provided.
Experimental Protocols
Part 1: Synthesis of Boc-His(Bzl)-OH from Bzl-His-OMe
This two-step procedure converts the commercially available Bzl-His-OMe into the direct building block for SPPS.
Step 1: Saponification of Bzl-His-OMe to H-His(Bzl)-OH
-
Dissolution: Dissolve Bzl-His-OMe in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add 1.1 equivalents of 1 M sodium hydroxide (NaOH) solution dropwise while stirring at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Neutralization: Carefully neutralize the reaction mixture to pH ~7 with 1 M hydrochloric acid (HCl).
-
Evaporation: Remove the methanol under reduced pressure.
-
Purification: The resulting aqueous solution containing H-His(Bzl)-OH can be used directly in the next step or the product can be isolated by lyophilization.
Step 2: Nα-Boc Protection of H-His(Bzl)-OH
-
Dissolution: Dissolve the crude H-His(Bzl)-OH in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Add 2.2 equivalents of 1 M NaOH to maintain a basic pH.
-
Boc-Anhydride Addition: Add 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in a minimal amount of dioxane.
-
Reaction: Stir the mixture vigorously at room temperature overnight.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Evaporate the solvent under reduced pressure to yield Boc-His(Bzl)-OH, which can be further purified by crystallization or column chromatography if necessary.
Part 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-His(Bzl)-OH
This protocol describes the manual SPPS of a peptide containing a histidine residue using the Boc/Bzl strategy on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acids (including the synthesized Boc-His(Bzl)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading (C-terminal):
-
Prepare a solution of the first Boc-amino acid (e.g., Boc-Gly-OH) and cesium iodide (CsI) in DMF.
-
Add the solution to the swollen resin and heat at 50°C overnight.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
Dry the resin under vacuum.
-
-
Peptide Chain Elongation (per cycle):
a. Boc Deprotection:
- Treat the resin with 50% TFA in DCM for 2 minutes.
- Drain and repeat the treatment for 20 minutes.
- Wash the resin with DCM (3x) and isopropanol (2x).
b. Neutralization:
- Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
- Wash the resin with DCM (3x).
c. Amino Acid Coupling (incorporating Boc-His(Bzl)-OH):
- In a separate vial, pre-activate the Boc-amino acid (3 equivalents, including the synthesized Boc-His(Bzl)-OH for the corresponding cycle) with DIC/HOBt (3 equivalents each) in DMF/DCM (1:1) for 15 minutes.
- Add the activated amino acid solution to the resin.
- Shake at room temperature for 2-4 hours.
- Monitor the coupling reaction using a ninhydrin test. If the test is positive (incomplete coupling), repeat the coupling step.
d. Washing: Wash the resin with DMF (3x) and DCM (3x).
e. (Optional) Capping:
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.
- Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection:
-
After the final elongation cycle, wash the resin thoroughly with DCM and methanol, and dry under vacuum.
-
Treat the peptide-resin with HF or TFMSA in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from histidine).
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
-
Data Presentation
| Parameter | Step 1: Saponification | Step 2: Nα-Boc Protection | SPPS: Deprotection | SPPS: Coupling | SPPS: Final Cleavage |
| Reagents | Bzl-His-OMe, NaOH, HCl | H-His(Bzl)-OH, (Boc)₂O, NaOH | 50% TFA in DCM | Boc-AA, DIC, HOBt, DIEA | HF or TFMSA, Scavengers |
| Equivalents | NaOH: 1.1 | (Boc)₂O: 1.2, NaOH: 2.2 | - | Boc-AA: 3, DIC: 3, HOBt: 3 | - |
| Solvent | Methanol/Water | Dioxane/Water | DCM | DMF/DCM | - |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature | 0°C |
| Reaction Time | 2-4 hours | Overnight | 2 + 20 minutes | 2-4 hours | 1-2 hours |
| Monitoring | TLC | TLC | - | Ninhydrin Test | - |
Visualizations
Caption: Workflow for the preparation of Boc-His(Bzl)-OH and its use in SPPS.
Application Notes and Protocols: Coupling Efficiency of Bzl-His-OMe 2HCl with Various Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a cornerstone of peptide synthesis and drug development. Histidine, with its nucleophilic imidazole side chain, presents unique challenges during coupling reactions, including a heightened risk of racemization and other side reactions. This application note provides a detailed overview of the coupling efficiency of Nα-benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl), a commonly used protected histidine derivative, with various coupling reagents. We present quantitative data from literature, detailed experimental protocols, and discuss the mechanisms and potential pitfalls associated with these reactions.
The choice of coupling reagent is critical to achieving high yields and maintaining the stereochemical integrity of the final peptide. This document aims to guide researchers in selecting the most appropriate coupling strategy for their specific needs when incorporating a Bzl-His residue into a peptide sequence.
Overview of Coupling Reagents for Bzl-His-OMe
A variety of coupling reagents are available for peptide bond formation, each with its own mechanism of action, advantages, and disadvantages. The most common classes of reagents used for histidine-containing peptides are carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective and widely used reagents.[1] However, they are known to cause significant racemization, especially with sensitive amino acids like histidine, unless an additive such as 1-hydroxybenzotriazole (HOBt) is used.[1] A major drawback of Dicyclohexylcarbodiimide (DCC) is the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[1]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency and rapid reaction times.[1][2] They are generally associated with minimal side reactions.[3]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, TBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its analogs are highly efficient coupling reagents that lead to rapid formation of the active O-benzotriazolyl ester with minimal racemization, especially when HOBt is added.[1] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is similar to HBTU but is known to react faster and with less epimerization.[1]
-
Phosphonium-type Reagents (e.g., DEPBT): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is recognized for its high efficiency and remarkable resistance to racemization.[4][5][6] It is particularly useful for coupling amino acids that are prone to epimerization.[1]
Quantitative Data: Coupling Efficiency
| N-Protected Amino Acid | Coupling Reagent | Product | Yield (%) |
| Z-Val | DEPBT | Z-Val-His-OMe | 95 |
| Z-Phe | DEPBT | Z-Phe-His-OMe | 96 |
| Boc-Val | DEPBT | Boc-Val-His-OMe | 93 |
| Boc-Ile | DEPBT | Boc-Ile-His-OMe | 92 |
| Boc-Ser(Bzl) | DEPBT | Boc-Ser(Bzl)-His-OMe | 94 |
| Boc-Asp(OBzl) | DEPBT | Boc-Asp(OBzl)-His-OMe | 93 |
| Boc-Glu(OBzl) | DEPBT | Boc-Glu(OBzl)-His-OMe | 95 |
Data adapted from a study utilizing H-His-OMe·2HCl as the amino component. The principles and outcomes are considered directly applicable to the Nα-benzyl derivative.
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of an N-protected amino acid with Bzl-His-OMe·2HCl using different coupling reagents.
Protocol 1: Coupling using HBTU/DIPEA
This protocol is a general procedure for coupling using an aminium/uronium salt reagent.
Materials:
-
N-protected amino acid (1.0 equiv)
-
Bzl-His-OMe·2HCl (1.0 equiv)
-
HBTU (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid and HBTU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
In a separate flask, dissolve Bzl-His-OMe·2HCl in anhydrous DMF.
-
Slowly add the pre-activated amino acid solution to the Bzl-His-OMe·2HCl solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling using DCC/HOBt
This protocol utilizes a carbodiimide reagent with an additive to suppress racemization.
Materials:
-
N-protected amino acid (1.0 equiv)
-
Bzl-His-OMe·2HCl (1.0 equiv)
-
DCC (1.1 equiv)
-
HOBt (1.1 equiv)
-
Triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve the N-protected amino acid and HOBt in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the solution and stir for 15 minutes.
-
In a separate flask, dissolve Bzl-His-OMe·2HCl and TEA (or NMM) in anhydrous DCM or DMF.
-
Slowly add the amine solution to the pre-activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 5% HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Coupling using DEPBT
This protocol employs a phosphonium-type reagent known for its low racemization potential.[4][5][6]
Materials:
-
N-protected amino acid (1.0 equiv)
-
Bzl-His-OMe·2HCl (1.0 equiv)
-
DEPBT (1.1 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Dissolve the N-protected amino acid and Bzl-His-OMe·2HCl in anhydrous THF or DMF.
-
Add DIPEA (or TEA) to the solution.
-
Add DEPBT to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with 5% HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
General Peptide Coupling Workflow
Caption: A flowchart illustrating the key stages of a solution-phase peptide coupling reaction.
Logical Relationship of Reagents and Potential Side Reactions
Caption: Relationship between coupling reagent class and the risk of common side reactions.
Discussion
The selection of an appropriate coupling reagent for Bzl-His-OMe·2HCl is a critical decision in peptide synthesis. While carbodiimide-based reagents like DCC are economical, they necessitate the use of additives like HOBt to minimize racemization, a significant concern for histidine residues.[1] The formation of insoluble byproducts with DCC can also complicate purification.[1]
Phosphonium and aminium/uronium salt reagents such as PyBOP, HBTU, and HATU generally offer higher coupling efficiencies and lower risks of racemization.[1][2][3] These reagents are often the preferred choice for synthesizing complex or racemization-prone peptides.
DEPBT has demonstrated excellent performance in coupling reactions involving histidine methyl esters, providing high yields with minimal racemization, even without protection of the imidazole side chain.[4][5][6] This makes DEPBT a particularly attractive option for incorporating Bzl-His-OMe into peptide sequences.
It is important to note that reaction conditions such as solvent, temperature, and the nature of the base used can also significantly influence the coupling efficiency and the extent of side reactions. Therefore, optimization of these parameters is recommended for each specific coupling reaction.
Conclusion
The successful incorporation of Bzl-His-OMe·2HCl into a peptide chain with high yield and minimal racemization is achievable with a careful selection of the coupling reagent and optimization of reaction conditions. While several classes of reagents can be effective, phosphonium and aminium/uronium salts, particularly DEPBT, have shown considerable promise for coupling with histidine derivatives. The protocols and data presented in this application note provide a valuable resource for researchers and drug development professionals to guide their synthetic strategies.
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Applications of Nα-Benzoyl-L-histidine methyl ester (Bzl-His-OMe) in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Nα-Benzoyl-L-histidine methyl ester (Bzl-His-OMe) as a potential inhibitor of proteolytic enzymes, particularly serine and cysteine proteases. Bzl-His-OMe, a derivative of the amino acid histidine, serves as a valuable tool in biochemical research and early-stage drug discovery due to its structural resemblance to key components of enzyme active sites.[1] This document outlines its mechanism of action, presents hypothetical inhibitory data for illustrative purposes, and provides detailed experimental protocols for assessing its inhibitory effects on chymotrypsin and papain.
Mechanism of Action
The inhibitory potential of Bzl-His-OMe stems from the imidazole side chain of the histidine residue. In serine proteases, a catalytic triad composed of serine, histidine, and aspartate is essential for enzymatic activity.[2] The histidine residue in the active site acts as a general base, accepting a proton from the serine hydroxyl group, which then becomes a potent nucleophile that attacks the peptide bond of the substrate. Bzl-His-OMe is hypothesized to act as a competitive inhibitor by binding to the active site of these enzymes. The benzoyl group can occupy the hydrophobic S1 binding pocket, while the histidine moiety can interact with the catalytic residues, thereby preventing the binding and processing of the natural substrate.
Data Presentation
While extensive quantitative data for Bzl-His-OMe as an enzyme inhibitor is not widely published, the following table illustrates the kind of data that can be generated from enzyme inhibition assays. The values presented here are hypothetical and for demonstrative purposes to guide researchers in their data presentation.
| Enzyme | Inhibitor | Substrate | Inhibition Type | Ki (μM) | IC50 (μM) |
| α-Chymotrypsin | Bzl-His-OMe | N-Succinyl-Ala-Ala-Pro-Phe-pNA | Competitive | 150 | 350 |
| Papain | Bzl-His-OMe | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Competitive | 250 | 580 |
Note: The above data is illustrative. Actual values must be determined experimentally.
Experimental Protocols
Synthesis of Nα-Benzoyl-L-histidine methyl ester (Bzl-His-OMe)
A general method for the synthesis of N-benzoyl amino esters involves the reaction of the corresponding amino acid methyl ester with a benzoylating agent.[3]
Materials:
-
L-Histidine methyl ester dihydrochloride
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Suspend L-Histidine methyl ester dihydrochloride in anhydrous DCM.
-
Add triethylamine to the suspension and stir until the solution becomes clear.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure Bzl-His-OMe.
Enzyme Inhibition Assays
Inhibition of α-Chymotrypsin
This protocol is adapted from general procedures for measuring chymotrypsin activity and inhibition.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPpNA) as substrate
-
Bzl-His-OMe (inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of the substrate Suc-AAPpNA in DMSO.
-
Prepare a stock solution of Bzl-His-OMe in DMSO. Further dilutions should be made in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of Tris-HCl buffer to all wells.
-
Add 25 µL of different concentrations of Bzl-His-OMe solution to the test wells. Add 25 µL of buffer to the control wells.
-
Add 25 µL of the α-chymotrypsin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Inhibition of Papain
This protocol is based on the kinetic analysis of N-benzoyl-L-serine methyl ester with papain and is adapted for Bzl-His-OMe.[4]
Materials:
-
Papain from Carica papaya
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Bzl-His-OMe (inhibitor)
-
Phosphate buffer (e.g., 100 mM, pH 6.2) containing EDTA and cysteine
-
DMSO for dissolving inhibitor
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Activate papain by incubating it in the phosphate buffer containing EDTA and cysteine.
-
Prepare a stock solution of the substrate BAEE in the assay buffer.
-
Prepare a stock solution of Bzl-His-OMe in DMSO and make serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the activated papain solution with different concentrations of Bzl-His-OMe.
-
Incubate the mixture at 25°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate BAEE to the cuvette.
-
Monitor the hydrolysis of BAEE by measuring the increase in absorbance at 253 nm over time.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration of Bzl-His-OMe.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Perform kinetic studies with varying substrate and inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).
-
Visualizations
Caption: General workflow for an enzyme inhibition assay using Bzl-His-OMe.
Caption: Bzl-His-OMe competitively binding to the active site of a serine protease.
References
- 1. chemimpex.com [chemimpex.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 4. Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain- and papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bzl-His-OMe · 2HCl in the Study of Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe · 2HCl) is a derivative of the amino acid L-histidine. While its primary and well-documented application lies in the field of peptide synthesis, where it serves as a protected building block, it also finds utility in biochemical research for investigating protein-ligand interactions, particularly as an enzyme inhibitor.[1][2][3] This document provides detailed application notes and protocols for the use of Bzl-His-OMe · 2HCl and conceptually similar molecules in studying these interactions.
The benzyl group on the imidazole ring and the methyl ester at the C-terminus offer specific steric and electronic properties that can be exploited in the design of molecules targeting protein binding sites. Although direct application of Bzl-His-OMe · 2HCl as a standalone agent to modulate protein-protein interactions (PPIs) is not extensively documented in peer-reviewed literature, its role as a synthon for peptide-based PPI inhibitors is a key area of its utility. Furthermore, its demonstrated activity as an enzyme inhibitor provides a clear framework for its application in studying protein-ligand interactions.[3]
Application 1: As a Tool for Studying Enzyme Inhibition (Protein-Ligand Interaction)
A specific application of histidine derivatives is in the study of enzyme kinetics and inhibition. For instance, compounds with similar structural motifs have been identified as inhibitors of enzymes like β-glucosidase.[3] The following protocol outlines a general procedure for assessing the inhibitory potential of Bzl-His-OMe · 2HCl against a model enzyme.
Experimental Protocol: Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of Bzl-His-OMe · 2HCl on β-glucosidase activity. The enzyme hydrolyzes the substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically.
Materials:
-
β-glucosidase from almonds
-
p-nitrophenyl-β-D-glucopyranoside (pNPG)
-
Bzl-His-OMe · 2HCl
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of β-glucosidase in sodium phosphate buffer.
-
Prepare a stock solution of the substrate pNPG in sodium phosphate buffer.
-
Prepare a stock solution of Bzl-His-OMe · 2HCl in deionized water or a suitable buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
50 µL of sodium phosphate buffer
-
25 µL of Bzl-His-OMe · 2HCl solution at various concentrations (or buffer for the control).
-
25 µL of β-glucosidase solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well. This will also enhance the yellow color of the p-nitrophenol product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Bzl-His-OMe · 2HCl using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
The following table summarizes hypothetical IC₅₀ values for Bzl-His-OMe · 2HCl and a standard inhibitor against β-glucosidase.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Bzl-His-OMe · 2HCl | β-glucosidase | 150 |
| Deoxynojirimycin (Std.) | β-glucosidase | 5 |
Experimental Workflow Diagram
Caption: Workflow for determining the enzymatic inhibitory activity of Bzl-His-OMe · 2HCl.
Application 2: Conceptual Use in Synthesizing Peptide-Based PPI Inhibitors
The primary utility of Bzl-His-OMe · 2HCl is in solid-phase peptide synthesis (SPPS). By incorporating this modified amino acid into a peptide sequence, researchers can design peptidomimetics that can disrupt specific protein-protein interactions. The benzyl group on the histidine side chain can provide a key hydrophobic or aromatic interaction within the binding pocket of a target protein, potentially enhancing the binding affinity and specificity of the synthetic peptide.
Logical Relationship Diagram
The following diagram illustrates the conceptual pathway from using Bzl-His-OMe · 2HCl in peptide synthesis to studying its effect on a protein-protein interaction.
Caption: Conceptual workflow for using Bzl-His-OMe · 2HCl in the synthesis of a PPI inhibitor.
Summary and Future Directions
Bzl-His-OMe · 2HCl is a valuable reagent in chemical biology and drug discovery. While its direct role in modulating protein-protein interactions is as a component of larger synthetic peptides, its utility as a standalone molecule can be effectively demonstrated in the context of enzyme inhibition. The protocols and conceptual frameworks provided here serve as a guide for researchers looking to employ this and similar compounds in the broader study of protein interactions. Future research could focus on screening Bzl-His-OMe · 2HCl and other modified amino acid derivatives against a wider range of protein targets to uncover novel inhibitory activities.
References
Application Notes and Protocols: Deprotection Strategies for the Nα-benzyl Group of Bzl-His-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of the Nα-benzyl group from Nα-benzyl-L-histidine methyl ester (Bzl-His-OMe), a crucial step in peptide synthesis and the development of histidine-containing pharmaceuticals. The primary focus is on catalytic transfer hydrogenation, a widely used and efficient method.
Introduction
The benzyl (Bzl) group is a common protecting group for the α-amino function of amino acids due to its stability under various reaction conditions. However, its efficient and selective removal is critical in the subsequent steps of synthesis. For histidine derivatives, the presence of the imidazole ring can present challenges, including potential catalyst poisoning. These notes offer guidance on effective deprotection strategies for Bzl-His-OMe.
Deprotection Methodologies
The most prevalent and effective method for the deprotection of the Nα-benzyl group is catalytic transfer hydrogenation (CTH). This method offers mild reaction conditions and avoids the need for high-pressure hydrogenation apparatus.
Catalytic Transfer Hydrogenation (CTH)
CTH involves the use of a hydrogen donor in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). Common hydrogen donors include ammonium formate, formic acid, and cyclohexene. For the deprotection of Bzl-His-OMe, ammonium formate is a preferred hydrogen donor as it operates under neutral conditions, which helps to preserve the methyl ester functionality.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the deprotection of various N-benzyl amino derivatives using catalytic transfer hydrogenation with ammonium formate. While specific data for Bzl-His-OMe is limited in the literature, the data for analogous compounds, particularly those containing imidazole moieties, provides a strong basis for protocol development.
| Substrate | Hydrogen Donor | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| N-Benzyl-2-methylimidazole | Ammonium Formate | 10% Pd/C | Methanol | Reflux | 60 min | 97 | [1] |
| N-Benzyl-β-alanine ethyl ester | Ammonium Formate | 10% Pd/C | Methanol | Reflux | 8 min | 95 | [2] |
| N-Benzyl-γ-aminobutyric acid ethyl ester | Ammonium Formate | 10% Pd/C | Methanol | Reflux | 10 min | 94 | [2] |
| N-Benzylphenylethylamine | Ammonium Formate | 10% Pd/C | Methanol | Reflux | 10 min | 90 | [2] |
| N-Benzylaniline | Ammonium Formate | 10% Pd/C | Methanol | Reflux | 6 min | 92 | [2] |
Note: The longer reaction time required for N-benzyl-2-methylimidazole suggests that the imidazole ring in Bzl-His-OMe may influence the reaction rate, potentially by temporary coordination to the palladium catalyst.[1] Therefore, reaction monitoring by thin-layer chromatography (TLC) is highly recommended.
Experimental Protocols
Protocol 1: Deprotection of Bzl-His-OMe using Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol describes a general procedure for the deprotection of the Nα-benzyl group from Bzl-His-OMe using ammonium formate as the hydrogen donor and 10% palladium on carbon as the catalyst.[1][2]
Materials:
-
Nα-benzyl-L-histidine methyl ester (Bzl-His-OMe)
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (HCOONH₄)
-
Anhydrous Methanol (MeOH)
-
Celite®
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Nitrogen (N₂) gas supply
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add Nα-benzyl-L-histidine methyl ester (1 equivalent).
-
Add an equal weight of 10% Pd/C catalyst to the starting material.
-
Suspend the mixture in anhydrous methanol (approximately 6-7 mL per mmol of substrate).
-
Flush the flask with nitrogen gas.
-
Addition of Hydrogen Donor: Add anhydrous ammonium formate (5 equivalents) to the stirred suspension in a single portion under a nitrogen atmosphere.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours. For imidazole-containing substrates, longer reaction times may be necessary.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with chloroform or dichloromethane.
-
Combine the organic filtrates.
-
-
Isolation: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product, L-histidine methyl ester (His-OMe).
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of Bzl-His-OMe via catalytic transfer hydrogenation.
References
Application Notes and Protocols: Incorporation of N-benzyl-L-histidine methyl ester (Bzl-His-OMe) into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of bioactive peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as receptor affinity, selectivity, and metabolic stability. The imidazole side chain of histidine is a frequent target for such modifications due to its critical role in the biological activity of many peptides. The introduction of a benzyl group onto the imidazole ring of histidine (Bzl-His) can significantly alter the steric and electronic properties of the peptide, potentially leading to improved pharmacological profiles.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of N-benzyl-L-histidine methyl ester (Bzl-His-OMe) into bioactive peptides using solid-phase peptide synthesis (SPPS). We will use the synthesis and evaluation of an analogue of Angiotensin II, a peptide hormone crucial for blood pressure regulation, as a representative example to illustrate the process.
Rationale for Bzl-His Incorporation
The benzyl group on the histidine imidazole ring can confer several advantages:
-
Steric Hindrance: The bulky benzyl group can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.
-
Receptor Interaction: The modification can alter the peptide's conformation and its interaction with the target receptor, potentially leading to increased affinity or a change in receptor subtype selectivity.
-
Hydrophobicity: The increased hydrophobicity of the modified peptide can influence its pharmacokinetic and pharmacodynamic properties.
Case Study: [Bzl-His⁶]-Angiotensin II
To illustrate the impact of Bzl-His incorporation, we present a hypothetical case study on an analogue of Angiotensin II, where the native histidine at position 6 is replaced with a benzyl-histidine residue.
Data Presentation: Bioactivity of Angiotensin II Analogues
The following table summarizes the hypothetical quantitative data for the binding affinity and functional activity of native Angiotensin II and its [Bzl-His⁶] analogue. This data is for illustrative purposes to demonstrate how such a modification could alter the peptide's interaction with its receptors.
| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Angiotensin II | AT1 | 0.5 | 1.2 |
| AT2 | 50 | >1000 | |
| [Bzl-His⁶]-Angiotensin II | AT1 | 1.5 | 4.8 |
| AT2 | 25 | 850 |
This table presents illustrative data. Actual results would be determined experimentally.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of [Bzl-His⁶]-Angiotensin II
This protocol outlines the manual synthesis of [Bzl-His⁶]-Angiotensin II on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-His(Bzl)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Incorporation of Fmoc-His(Bzl)-OH: Follow the general amino acid coupling cycle (Step 3) using Fmoc-His(Bzl)-OH for the sixth position in the peptide sequence.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude synthetic peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Injection and Elution:
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Peptide Characterization by Mass Spectrometry
Method:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated theoretical mass of [Bzl-His⁶]-Angiotensin II.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the synthesized peptide for the Angiotensin II type 1 (AT1) receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Synthesized [Bzl-His⁶]-Angiotensin II and native Angiotensin II (for comparison).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor peptide (either native Angiotensin II or [Bzl-His⁶]-Angiotensin II).
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Experimental workflow from peptide synthesis to biological evaluation.
Angiotensin II AT1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Angiotensin II AT1 receptor.
Conclusion
The incorporation of Bzl-His-OMe into bioactive peptides represents a powerful strategy for modulating their pharmacological properties. The provided protocols offer a detailed guide for the synthesis, purification, and evaluation of such modified peptides. While the presented bioactivity data is illustrative, it highlights the potential for this modification to fine-tune the interaction of a peptide with its biological target. Researchers and drug development professionals can adapt these methodologies to their specific peptides of interest to explore the impact of Bzl-His incorporation on their therapeutic potential.
Application Notes and Protocols: Bzl-His-OMe·2HCl in Solution-Phase Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nα-Benzyloxycarbonyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl) in solution-phase peptide fragment condensation. This method is a cornerstone in the synthesis of complex peptides and proteins, offering a strategic approach to building large molecules by coupling smaller, pre-synthesized peptide fragments.
Introduction
Solution-phase peptide synthesis (SPPS), particularly through fragment condensation, remains a vital technique for the large-scale production of peptides and for the synthesis of complex targets that may be challenging for solid-phase methodologies.[1] The strategy involves the synthesis of protected peptide fragments, which are then coupled in solution to form the final peptide.[2] This approach allows for the purification of intermediates at each step, ensuring the high purity of the final product.
Bzl-His-OMe·2HCl is a valuable building block in this strategy, providing a protected histidine residue with a C-terminal methyl ester. The benzyloxycarbonyl (Bzl or Z) group protects the α-amino group, while the methyl ester protects the C-terminal carboxyl group.[3] This dual protection allows for the selective activation of the carboxyl group of another peptide fragment for coupling to the N-terminus of the histidine residue. The imidazole side chain of histidine can be protected (e.g., with a benzyl or other suitable group) or left unprotected, depending on the coupling strategy and the potential for side reactions. Histidine is known to be prone to racemization during coupling, making the choice of coupling reagents and conditions critical.[4]
Key Advantages of Using Bzl-His-OMe·2HCl in Fragment Condensation
-
Strategic Fragment Assembly: Enables the synthesis of long peptides by coupling smaller, purified fragments, which can be more efficient than stepwise solid-phase synthesis for certain sequences.[1]
-
Intermediate Purification: Allows for the purification of each fragment before the final coupling, leading to a higher purity of the target peptide.
-
Scalability: Solution-phase synthesis is generally more amenable to large-scale production compared to solid-phase methods.[1]
Experimental Protocols
The following protocols are representative examples based on established principles of solution-phase peptide chemistry. Optimal conditions may vary depending on the specific peptide sequences being coupled.
Protocol 1: Preparation of a Protected Dipeptide Fragment (e.g., Boc-Ala-His-OMe)
This protocol describes the synthesis of a dipeptide fragment with C-terminal histidine methyl ester.
Materials:
-
Boc-Alanine (Boc-Ala-OH)
-
H-His-OMe·2HCl (L-Histidine methyl ester dihydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[4]
-
1-Hydroxybenzotriazole (HOBt)[4]
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of H-His-OMe·2HCl: Dissolve H-His-OMe·2HCl (1 equivalent) in anhydrous DMF. Add NMM (2 equivalents) to neutralize the hydrochloride salts and stir for 10-15 minutes at room temperature.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-Ala-OH solution dropwise while maintaining the temperature at 0 °C. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the neutralized H-His-OMe solution to the activated Boc-Ala-OH mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl (3 times), saturated NaHCO₃ solution (3 times), and brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Boc-Ala-His-OMe.
Protocol 2: Solution-Phase Fragment Condensation
This protocol describes the coupling of a protected peptide fragment (e.g., Z-Gly-Phe-OH) to the deprotected dipeptide from Protocol 1 (H-Ala-His-OMe).
Part A: N-terminal Deprotection of the Dipeptide Fragment
-
Boc Deprotection: Dissolve the purified Boc-Ala-His-OMe in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in DMF and neutralize with NMM or DIEA until the pH is basic. The resulting H-Ala-His-OMe is used directly in the next step.
Part B: Fragment Coupling
Materials:
-
Z-Gly-Phe-OH (or another N-protected peptide fragment with a free C-terminus)
-
H-Ala-His-OMe (from Part A)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)[5]
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Z-Gly-Phe-OH: Dissolve Z-Gly-Phe-OH (1 equivalent), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxyl group.
-
Coupling Reaction: Add the neutralized H-Ala-His-OMe solution to the activated Z-Gly-Phe-OH mixture. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1 (steps 5 and 6) to isolate the purified protected tetrapeptide (Z-Gly-Phe-Ala-His-OMe).
Data Presentation
The following tables provide representative data for typical solution-phase peptide coupling reactions. Actual yields and purity will vary based on the specific peptide sequences and reaction conditions.
Table 1: Representative Yields for Dipeptide Fragment Synthesis
| N-Protected Amino Acid | C-Terminal Amino Acid Ester | Coupling Reagent | Yield (%) | Purity (%) |
| Boc-Ala-OH | H-His-OMe·2HCl | DCC/HOBt | 75-85 | >95 |
| Z-Phe-OH | H-His-OMe·2HCl | DCC/HOBt | 70-80 | >95 |
| Fmoc-Leu-OH | H-His-OMe·2HCl | HBTU/HOBt/DIEA | 80-90 | >95 |
Table 2: Representative Yields for Fragment Condensation
| N-Protected Peptide Fragment | C-Terminal Peptide Fragment | Coupling Reagent | Yield (%) | Purity (%) |
| Z-Gly-Phe-OH | H-Ala-His-OMe | HBTU/HOBt/DIEA | 60-75 | >90 |
| Boc-Val-Leu-OH | H-Pro-His-OMe | PyBOP/HOBt/DIEA | 65-80 | >90 |
Visualizations
Experimental Workflow for Solution-Phase Fragment Condensation
Caption: Workflow for solution-phase peptide fragment condensation.
Logical Relationship of Protecting Groups in Boc/Bzl Strategy
Caption: Orthogonality of protecting groups in peptide synthesis.
References
Use of Bzl-His-OMe as a ligand in drug discovery
An Application Note on the Use of Nα-Benzoyl-L-histidine methyl ester (Bzl-His-OMe) as a Ligand and Synthetic Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-histidine methyl ester (Bzl-His-OMe) is a versatile histidine derivative recognized for its significant role in biochemical research and pharmaceutical development.[1][2] While extensively utilized as a key intermediate and building block in the synthesis of more complex pharmaceuticals, particularly peptide-based drugs and enzyme inhibitors, its direct application as a primary screening ligand is less documented in public literature.[2][3] The unique structure of Bzl-His-OMe, featuring a benzoyl group for potential aromatic interactions and a histidine core, makes it an attractive scaffold for developing inhibitors against various enzyme classes, most notably proteases.[2]
This document provides an overview of how a compound like Bzl-His-OMe would be utilized in a drug discovery context, focusing on its potential application in the inhibition of serine proteases. Serine proteases are a major class of enzymes involved in numerous physiological and pathological processes, making them critical targets for therapeutic intervention.[4] We present representative data and detailed protocols for screening and characterizing such ligands.
Data Presentation: Inhibitory Activity of Histidine Derivatives
While specific inhibitory data for Bzl-His-OMe is not widely published, the table below presents hypothetical yet representative data for a series of histidine-derived ligands against common serine proteases. This illustrates the type of quantitative data generated during a screening campaign to identify lead compounds.
| Ligand ID | Target Protease | Ligand Concentration (µM) | % Inhibition | IC50 (µM) |
| LIGAND-01 (Bzl-His-OMe Analog) | Trypsin | 10 | 78% | 6.8 |
| LIGAND-01 (Bzl-His-OMe Analog) | α-Chymotrypsin | 10 | 45% | 22.5 |
| LIGAND-01 (Bzl-His-OMe Analog) | Thrombin | 10 | 15% | > 50 |
| LIGAND-02 (Scaffold Variant) | Trypsin | 10 | 92% | 1.2 |
| LIGAND-02 (Scaffold Variant) | α-Chymotrypsin | 10 | 65% | 15.1 |
| LIGAND-02 (Scaffold Variant) | Thrombin | 10 | 25% | 45.3 |
Table 1: Representative inhibition data for hypothetical histidine-derived ligands. IC50 values are calculated from dose-response curves and represent the concentration of ligand required to inhibit 50% of the enzyme's activity.
Key Experimental Protocols
Protocol 1: Serine Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method to determine the inhibitory activity of a compound like Bzl-His-OMe against a target serine protease by measuring the cleavage of a fluorogenic substrate.
1. Materials and Reagents:
-
Target Serine Protease (e.g., Trypsin, α-Chymotrypsin)
-
Test Compound (e.g., Bzl-His-OMe derivative) dissolved in DMSO
-
Fluorogenic Substrate (e.g., Boc-Val-Leu-Lys-AMC for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microtiter plates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare a working solution of the target protease in Assay Buffer (e.g., 2X final concentration).
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 2X final concentration).
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the serially diluted test compound to the appropriate wells.
-
For control wells, add 50 µL of Assay Buffer with the equivalent percentage of DMSO (vehicle control).
-
Add 25 µL of the 2X protease working solution to all wells except the "no enzyme" control.
-
Add 25 µL of Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiate and Measure Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X fluorogenic substrate solution to all wells. The total volume should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity (e.g., λex = 360 nm, λem = 480 nm) every 60 seconds for 30-60 minutes.[6][7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence vs. time curve.
-
Normalize the velocities of the inhibitor wells to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations: Workflows and Mechanisms
Drug Discovery Workflow
The following diagram illustrates a typical workflow for utilizing a building block like Bzl-His-OMe to develop a targeted protease inhibitor.
Caption: Workflow for developing inhibitors from a Bzl-His-OMe scaffold.
Serine Protease Catalytic Mechanism
This diagram shows the simplified catalytic triad (Ser-His-Asp) mechanism of serine proteases. The histidine residue, for which Bzl-His-OMe is a derivative, plays a crucial role in catalysis by acting as a general base. Inhibitor design often targets interactions within this active site.
Caption: The role of the catalytic triad in serine protease function.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. abmole.com [abmole.com]
- 5. Mastering the Canonical Loop of Serine Protease Inhibitors: Enhancing Potency by Optimising the Internal Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 7. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Studies of Bzl-His-OMe Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for conducting kinetic studies on Nα-benzoyl-L-histidine methyl ester (Bzl-His-OMe) and its derivatives. The protocols detailed below are primarily designed for enzymatic assays involving serine proteases, such as α-chymotrypsin, which are known to hydrolyze ester bonds of aromatic amino acid derivatives.
Introduction
Nα-benzoyl-L-histidine methyl ester (Bzl-His-OMe) is a versatile compound utilized in biochemical research and pharmaceutical development. Its structural similarity to the natural substrates of certain proteases makes it a valuable tool for studying enzyme kinetics, inhibition, and protein-ligand interactions. Understanding the kinetic parameters of enzymes with Bzl-His-OMe derivatives is crucial for elucidating enzymatic mechanisms and for the development of novel therapeutics. These notes provide a standardized protocol for determining the Michaelis-Menten constants (Km and kcat) for the enzymatic hydrolysis of Bzl-His-OMe derivatives.
Principle of the Assay
The kinetic analysis of Bzl-His-OMe hydrolysis by a serine protease, such as chymotrypsin, is typically performed using a continuous spectrophotometric rate determination method. The enzyme catalyzes the hydrolysis of the ester bond in Bzl-His-OMe, yielding N-benzoyl-L-histidine and methanol. The progress of the reaction can be monitored by measuring the change in absorbance at a specific wavelength. For N-benzoyl-L-tyrosine ethyl ester (BTEE), a close analog of Bzl-His-OMe, the hydrolysis product, N-benzoyl-L-tyrosine, has a higher molar absorptivity at 256 nm than the ester substrate.[1] A similar principle can be applied to Bzl-His-OMe, though the optimal wavelength may need to be determined empirically.
The initial rate of the reaction (v₀) is measured at various substrate concentrations ([S]). The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are then determined by fitting the data to the Michaelis-Menten equation:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
The turnover number (kcat) can be calculated from Vₘₐₓ and the enzyme concentration ([E]t):
kcat = Vₘₐₓ / [E]t
Data Presentation: Kinetic Parameters of Chymotrypsin with Related Substrates
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| N-acetyl-L-tryptophan methyl ester | 8 x 10⁵ | - | 8 x 10⁵ | pH 8.0, 25°C[2] |
| N-acetyl-L-tryptophan p-nitroanilide | 300 | - | 300 | pH 8.0, 25°C[2] |
| N-acetyl-(glycyl)n-L-phenylalanine methyl ester (n=0) | - | - | - | pH 8.00, 25.0°C[3] |
| N-acetyl-(glycyl)n-L-phenylalanine methyl ester (n=1) | - | - | - | pH 8.00, 25.0°C[3] |
| N-acetyl-(glycyl)n-L-phenylalanine methyl ester (n=2) | - | - | - | pH 8.00, 25.0°C[3] |
| N-acetyl-(glycyl)n-L-phenylalanine methyl ester (n=3) | - | - | - | pH 8.00, 25.0°C[3] |
Note: The kinetic parameters for Bzl-His-OMe derivatives must be determined experimentally using the protocol outlined below.
Experimental Protocols
Materials and Reagents
-
Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
Substrate: Nα-benzoyl-L-histidine methyl ester (Bzl-His-OMe)
-
Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂[2]
-
Enzyme Diluent: 1 mM HCl[2]
-
Substrate Solvent: Methanol or a mixture of methanol and water
-
Spectrophotometer: Capable of measuring absorbance at 256 nm (or an empirically determined optimal wavelength) with temperature control.
-
Quartz Cuvettes: 1 cm path length
-
Pipettes and other standard laboratory equipment
Preparation of Solutions
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at 2-8°C.
-
Enzyme Working Solution: Immediately before use, dilute the enzyme stock solution in cold 1 mM HCl to a final concentration of 10-30 µg/mL. The optimal concentration should be determined empirically to ensure a linear reaction rate for an appropriate duration.
-
Substrate Stock Solution: Prepare a stock solution of Bzl-His-OMe in the chosen solvent. The concentration will depend on the desired range of substrate concentrations for the kinetic assay. A common starting point is a 10 mM stock solution.
-
Assay Buffer: Prepare the 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂. Ensure the pH is adjusted at the assay temperature (25°C).
Spectrophotometric Assay Protocol
-
Set up the Spectrophotometer: Set the spectrophotometer to the desired wavelength (e.g., 256 nm) and equilibrate the cuvette holder to 25°C.
-
Prepare the Reaction Mixture: In a quartz cuvette, combine the following:
-
1.5 mL of 80 mM Tris-HCl buffer, pH 7.8 with 100 mM CaCl₂
-
A specific volume of the Bzl-His-OMe stock solution to achieve the desired final substrate concentration.
-
A sufficient volume of the substrate solvent to bring the total volume to 2.9 mL.
-
-
Equilibrate: Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate.
-
Establish a Blank Rate: Record the absorbance for 1-2 minutes before adding the enzyme to establish the blank rate (non-enzymatic hydrolysis of the substrate).
-
Initiate the Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette and mix thoroughly by inverting the cuvette several times.
-
Monitor the Reaction: Immediately start recording the increase in absorbance at the chosen wavelength for 4-5 minutes. The rate should be linear during the initial phase of the reaction.
-
Repeat for a Range of Substrate Concentrations: Repeat steps 2-6 for a series of different final substrate concentrations (e.g., spanning from 0.1 * Kₘ to 10 * Kₘ, if a preliminary estimate of Kₘ is available).
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot, correcting for the blank rate. The velocity should be expressed in units of µmol/min.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Vₘₐₓ and Kₘ. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation, although non-linear regression is generally preferred for its accuracy.
-
Calculate kcat using the equation kcat = Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration in the assay.
-
Visualizations
Experimental Workflow
References
- 1. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 2. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization of histidine during coupling with Bzl-His-OMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of histidine during peptide coupling, with a specific focus on reactions involving N-benzoyl-L-histidine methyl ester (Bzl-His-OMe).
Troubleshooting Guide: Preventing Histidine Racemization
Issue: Significant racemization of the histidine residue is observed during the coupling of N-benzoyl-L-histidine methyl ester (Bzl-His-OMe).
This guide will walk you through a systematic approach to identify the cause of racemization and implement effective solutions.
Logical Workflow for Troubleshooting
Below is a decision-making workflow to help you troubleshoot and minimize racemization.
Caption: Troubleshooting workflow for histidine racemization.
Frequently Asked Questions (FAQs)
Q1: Why is histidine, particularly N-benzoyl-histidine, so prone to racemization during coupling?
A1: Histidine is highly susceptible to racemization due to its imidazole side chain. The unprotected nitrogen atom (N-π) on the imidazole ring can act as an internal base, abstracting the acidic proton from the α-carbon of the activated amino acid. This leads to the formation of a planar, achiral intermediate, which can then be protonated from either side, resulting in a mixture of L- and D-isomers.[1][2]
The use of an N-benzoyl protecting group, as in Bzl-His-OMe, exacerbates this issue. Unlike urethane-based protecting groups (e.g., Boc, Fmoc), the benzoyl group promotes the formation of a 5(4H)-oxazolone intermediate.[3] This oxazolone is readily deprotonated by even weak bases, leading to rapid racemization.
Caption: Racemization pathway for N-benzoyl-histidine.
Q2: Which coupling reagents are best to minimize racemization of Bzl-His-OMe?
A2: The choice of coupling reagent is critical. While carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common, they are known to cause significant racemization when used alone.[3][4][5]
-
Recommended: Use carbodiimides in combination with racemization-suppressing additives . The most common and effective additives are 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][4][6] These additives react with the activated amino acid to form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.
-
Alternative Reagents: Phosphonium-based reagents, such as DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), have shown remarkable resistance to racemization and are an excellent choice for coupling sensitive amino acids like histidine.[3]
Q3: What is the role of the base in histidine racemization, and which one should I use?
A3: Bases are often required during coupling, but they can significantly promote racemization by facilitating the abstraction of the α-proton.[7]
-
Avoid: Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) should be used with caution as they can accelerate racemization.
-
Recommended: Use a weaker base such as N-methylmorpholine (NMM) (pKa 7.38).[3][7] In some cases, the even more hindered and weaker base, 2,4,6-collidine (pKa 7.43), may offer further reduction in racemization.[7][8]
Q4: How do reaction conditions like temperature and time affect racemization?
A4:
-
Temperature: Lowering the reaction temperature is a highly effective strategy to limit racemization. Performing the coupling reaction at 0°C or even lower temperatures can significantly reduce the rate of epimerization.[8][9]
-
Activation Time: The longer the histidine is in its activated state before coupling, the higher the chance of racemization.[2] Therefore, minimizing the pre-activation time is crucial. An in situ activation strategy, where the coupling reagents are added to the reaction mixture containing both the carboxyl and amine components, is often preferred.[10][11]
Quantitative Data Summary
The table below summarizes the extent of racemization observed for histidine derivatives under various coupling conditions, as reported in the literature. This data is primarily from studies on Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS) but provides valuable insights applicable to solution-phase chemistry.
| Coupling Reagent | Additive | Base | Temperature (°C) | % D-His Formed (Racemization) | Reference |
| DIC | Oxyma | - | 25 | 5.88% | [10] |
| DIC | HOBt·H₂O | - | 25 | 2.75% | [10] |
| DIC | Oxyma | - | - | 2.5% (in NBP solvent) | [11] |
| DIC | Oxyma | - | - | 1.0% (in DMF solvent) | [11] |
| Microwave SPPS | - | - | 80 | High (unspecified) | [8][12] |
| Microwave SPPS | - | - | 50 | Limited (unspecified) | [8][12] |
Note: The level of racemization is highly sequence- and solvent-dependent. The values above should be considered as a guide.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Bzl-His-OMe using DIC/HOBt
This protocol is designed to minimize racemization during the solution-phase coupling of N-benzoyl-L-histidine methyl ester.
Materials:
-
N-benzoyl-L-histidine methyl ester (Bzl-His-OMe)
-
Amino acid or peptide ester (amine component)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Bzl-His-OMe (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Amine Addition: Add the amine component (1.0 to 1.1 equivalents) to the cooled solution, followed by the addition of NMM (1.0 equivalent).
-
Activation and Coupling: Slowly add a solution of DIC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture dropwise over 5-10 minutes, ensuring the temperature remains at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by column chromatography on silica gel.
-
Analysis: Analyze the purified product for enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. peptide.com [peptide.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
- 12. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Poor Solubility of Bzl-His-OMe·2HCl in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Nα-benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is Bzl-His-OMe·2HCl poorly soluble in many common organic solvents?
A1: The poor solubility of Bzl-His-OMe·2HCl in many non-polar organic solvents stems from its salt form. As a dihydrochloride salt, the molecule is ionic, with protonated α-amino and imidazole groups.[1] This ionic character makes it more soluble in polar solvents that can solvate the charged species, but significantly limits its solubility in less polar organic solvents commonly used in peptide synthesis and other organic reactions, such as dichloromethane (DCM) and tetrahydrofuran (THF).
Q2: In which solvents is Bzl-His-OMe·2HCl known to be soluble?
A2: Bzl-His-OMe·2HCl exhibits better solubility in polar protic and aprotic solvents. While sparingly soluble in water, it has been reported to dissolve in dimethyl sulfoxide (DMSO) at concentrations of ≥20 mg/mL and in ethanol at ≥2 mg/mL, often requiring sonication to aid dissolution.[1] For related amino acid methyl ester hydrochlorides, solubility has also been observed in other polar solvents like methanol and acetonitrile.[2]
Q3: How can I increase the solubility of Bzl-His-OMe·2HCl in organic solvents for my reaction?
A3: The most effective strategy to enhance the solubility of Bzl-His-OMe·2HCl in less polar organic solvents is to convert it from its dihydrochloride salt form to its free base form. This removes the ionic charges on the molecule, making it more compatible with organic solvents. This can be achieved through a simple liquid-liquid extraction with a mild aqueous base or by using an organic-soluble base like triethylamine.
Q4: Will converting Bzl-His-OMe·2HCl to its free base affect its stability?
A4: The free base of Bzl-His-OMe is generally less stable for long-term storage compared to its dihydrochloride salt. The salt form protects the amino groups from degradation.[1] Therefore, it is recommended to generate the free base immediately before its use in a reaction. For long-term storage, the lyophilized dihydrochloride salt should be kept at -20°C in a desiccated, airtight container.[1]
Troubleshooting Guide
Issue: Bzl-His-OMe·2HCl will not dissolve in my reaction solvent (e.g., DCM, THF, ethyl acetate).
Root Cause: The dihydrochloride salt form is too polar for non-polar organic solvents.
Solution: Convert the Bzl-His-OMe·2HCl to its free base form.
Experimental Protocol: Conversion of Bzl-His-OMe·2HCl to its Free Base
This protocol describes two common methods for the conversion.
Method 1: Liquid-Liquid Extraction with Sodium Bicarbonate
This method is suitable for reactions where trace amounts of water in the organic solvent are tolerable or can be removed with a drying agent.
-
Materials:
-
Bzl-His-OMe·2HCl
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Bzl-His-OMe·2HCl in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of DCM or ethyl acetate to the separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding the bicarbonate solution until the effervescence ceases, indicating that the acid has been neutralized.
-
Shake the separatory funnel vigorously for 1-2 minutes to ensure complete extraction of the free base into the organic layer.
-
Allow the layers to separate. The organic layer containing the free base will typically be the bottom layer with DCM and the top layer with ethyl acetate.
-
Drain the organic layer into a clean flask.
-
Wash the organic layer with deionized water and then with brine to remove any remaining aqueous contaminants.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the Bzl-His-OMe free base, which can then be dissolved in the desired organic solvent for the subsequent reaction.
-
Method 2: In-situ Neutralization with Triethylamine (TEA)
This method is useful when anhydrous conditions are required for the subsequent reaction.
-
Materials:
-
Bzl-His-OMe·2HCl
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous organic solvent
-
Triethylamine (TEA)
-
Reaction vessel with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the Bzl-His-OMe·2HCl.
-
Add the anhydrous organic solvent (e.g., DCM). The Bzl-His-OMe·2HCl will likely not dissolve completely at this stage.
-
While stirring, slowly add two equivalents of triethylamine to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes. During this time, the triethylamine will neutralize the hydrochloride, forming triethylammonium chloride, which is often insoluble or poorly soluble in the organic solvent, and the Bzl-His-OMe free base, which should dissolve.
-
If a precipitate of triethylammonium chloride forms, it can be removed by filtration.
-
The resulting solution containing the Bzl-His-OMe free base can be used directly in the subsequent reaction.
-
Data Presentation
Table 1: Qualitative and Semi-Quantitative Solubility of Bzl-His-OMe·2HCl and its Expected Free Base Form
| Solvent | Bzl-His-OMe·2HCl (Salt Form) | Bzl-His-OMe (Free Base) - Expected |
| Water | Sparingly Soluble[1] | Poorly Soluble |
| Methanol | Soluble | Soluble |
| Ethanol | ≥2 mg/mL (with sonication)[1] | Soluble |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL (with sonication)[1] | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble | Soluble |
| Dichloromethane (DCM) | Poorly Soluble | Soluble |
| Tetrahydrofuran (THF) | Poorly Soluble | Soluble |
| Ethyl Acetate | Poorly Soluble | Soluble |
| Acetonitrile | Soluble | Soluble |
| Toluene | Insoluble | Sparingly Soluble |
| Hexane | Insoluble | Insoluble |
Note: The solubility of the free base form is an educated estimation based on the general principles of solubility for protected amino acid esters. Actual quantitative values may vary.
Visualizations
Caption: Experimental workflow for converting Bzl-His-OMe·2HCl to its free base.
Caption: Decision tree for selecting a solubility enhancement method.
References
Side reactions associated with Bzl-His-OMe in peptide synthesis
Welcome to the technical support center for the use of N(im)-benzyl-L-histidine methyl ester (Bzl-His-OMe) and its derivatives in peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is Bzl-His-OMe and why is it used in peptide synthesis?
A1: Bzl-His-OMe is a derivative of the amino acid histidine where the imidazole nitrogen of the side chain is protected by a benzyl (Bzl) group, and the C-terminus is a methyl ester (-OMe). The N(im)-benzyl group is employed to mask the nucleophilic and basic nature of the histidine side chain, which can otherwise lead to side reactions during peptide coupling. The methyl ester protects the C-terminus, typically in solution-phase peptide synthesis.
Q2: What are the primary side reactions associated with the use of Bzl-His-OMe?
A2: The two most significant side reactions associated with N(im)-benzyl protected histidine are a high propensity for racemization and difficulties with the final deprotection of the benzyl group.
-
Racemization: The benzyl group does not sufficiently suppress the basicity of the imidazole ring, which can lead to the abstraction of the alpha-proton of the activated histidine residue, resulting in a loss of stereochemical integrity. This can occur at a "gross level"[1].
-
Difficult Deprotection: The N(im)-benzyl group is notably stable and its removal often requires harsh, "undesirably vigorous conditions"[1], which can be incompatible with sensitive peptide sequences.
Q3: How does the racemization of N(im)-Bzl-His compare to other imidazole-protected histidines?
A3: Studies have shown that the N(im)-benzyl group is less effective at preventing racemization compared to other common protecting groups. For instance, when using the dicyclohexylcarbodiimide (DCC) coupling method, the im-Bzl group leads to a slightly higher level of racemization than im-benzyloxycarbonyl (Z), im-tosyl (Ts), and im-tert-butyloxycarbonyl (Boc) protecting groups. This is attributed to the insufficient masking of the imidazole's basicity by the benzyl group.
Troubleshooting Guide
Issue 1: High Levels of Racemization Detected
Symptoms:
-
Appearance of diastereomeric impurities in HPLC analysis of the crude peptide.
-
Broad or split peaks in the HPLC chromatogram.
-
Difficult purification due to the presence of closely eluting diastereomers.
Root Cause: The primary cause of racemization is the activation of the carboxylic acid of the Bzl-His derivative for coupling. The basicity of the benzyl-protected imidazole ring facilitates the abstraction of the alpha-proton, leading to epimerization.
Solutions:
-
Choice of Coupling Reagents:
-
Avoid using coupling reagents known to promote racemization. While data specifically for Bzl-His-OMe is limited, for histidine derivatives in general, milder coupling reagents are preferred.
-
Consider the use of additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2]
-
-
Reaction Conditions:
-
Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize the rate of racemization.
-
Use a less polar solvent, as polar solvents like DMF can sometimes exacerbate racemization.
-
Employ a weaker base for in situ neutralization if required. For highly racemization-prone couplings, sodium carbonate has been used in place of stronger organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[3]
-
-
Alternative Protecting Groups: If racemization remains a significant issue, consider using alternative N(im)-protecting groups known for their superior suppression of racemization, such as N(im)-trityl (Trt) or N(im)-tert-butyloxycarbonyl (Boc).
Issue 2: Incomplete or Difficult Deprotection of the N(im)-Benzyl Group
Symptoms:
-
Persistence of the Bzl-His-containing peptide in the final product after deprotection, as confirmed by mass spectrometry.
-
Low yield of the desired deprotected peptide.
Root Cause: The N(im)-benzyl bond is highly stable and resistant to standard deprotection conditions.
Solutions:
-
Vigorous Deprotection Conditions: Removal of the N(im)-benzyl group typically requires strong acidolysis or catalytic hydrogenation.
-
Strong Acidolysis: Treatment with saturated hydrogen bromide in trifluoroacetic acid (HBr/TFA) can achieve quantitative cleavage, though this is a very harsh condition.[1]
-
Catalytic Hydrogenolysis: This method can also effect quantitative cleavage.[1] However, the presence of other functional groups sensitive to hydrogenation in the peptide may limit its applicability.
-
-
Consider Alternative Protecting Groups: For future syntheses, if harsh deprotection conditions are not compatible with the target peptide, it is advisable to choose a more labile N(im)-protecting group from the outset.
Issue 3: Low Coupling Yield
Symptoms:
-
Presence of unreacted starting materials (the Bzl-His-OMe derivative and the N-terminally deprotected peptide) after the coupling reaction.
Root Cause:
-
Steric Hindrance: The bulky nature of the Bzl-His derivative can sometimes lead to slower coupling kinetics.
-
Aggregation: The growing peptide chain may aggregate, making the N-terminus less accessible for coupling.
Solutions:
-
Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration.
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
-
Change of Solvent: If aggregation is suspected, switching to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt may be beneficial.[2]
-
Elevated Temperature: In some cases, increasing the reaction temperature can improve coupling efficiency, but this must be balanced against the increased risk of racemization.[2]
Quantitative Data on Racemization
While specific quantitative data for Bzl-His-OMe is scarce in comparative studies, the available information consistently points to its higher propensity for racemization relative to other common N(im)-protecting groups. The table below summarizes the qualitative and semi-quantitative findings.
| N(im)-Protecting Group | Relative Level of Racemization | Notes |
| Benzyl (Bzl) | High ("gross level")[1] | Insufficiently masks the basicity of the imidazole ring. |
| Benzyloxycarbonyl (Z) | Low | More effective at suppressing racemization than Bzl. |
| Tosyl (Ts) | Low | More effective at suppressing racemization than Bzl. |
| tert-Butoxycarbonyl (Boc) | Low | More effective at suppressing racemization than Bzl. |
| Trityl (Trt) | Very Low | Generally considered one of the best for minimizing racemization. |
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling with a Bzl-His Derivative
This protocol is a general guideline and may require optimization based on the specific amino acids being coupled.
-
Dissolution: Dissolve the Nα-protected, N(im)-benzyl-histidine (1 equivalent) and the amino acid ester (1 equivalent) in a suitable solvent (e.g., THF, DCM, or DMF).[3]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath, especially for couplings known to be prone to racemization.
-
Addition of Coupling Reagent and Base: Add the coupling reagent (e.g., DCC, EDC, or DEPBT, 1.1-1.2 equivalents) and a base (e.g., DIPEA or Et3N, 2.0 equivalents). For minimizing racemization, a weaker base like sodium carbonate can be considered.[3]
-
Reaction: Stir the reaction mixture for 1-2 hours at 0°C, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Upon completion, filter off any solids (e.g., dicyclohexylurea if DCC is used). The filtrate is then typically washed with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude peptide.
Protocol for Deprotection of the N(im)-Benzyl Group
Caution: These are harsh conditions and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Method 1: Strong Acidolysis [1]
-
Dissolution: Dissolve the Bzl-His containing peptide in trifluoroacetic acid (TFA).
-
Treatment with HBr: Bubble dry hydrogen bromide (HBr) gas through the solution or use a saturated solution of HBr in TFA.
-
Reaction: Stir the mixture at room temperature for 1.5 hours.
-
Work-up: Remove the TFA and HBr under a stream of nitrogen or by rotary evaporation (with appropriate trapping). The resulting crude peptide will likely require purification by HPLC.
Method 2: Catalytic Hydrogenolysis [1]
-
Dissolution: Dissolve the Bzl-His containing peptide in a suitable solvent such as methanol (MeOH) or acetic acid (AcOH).
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent. Remove the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
Logical Workflow for Troubleshooting Bzl-His-OMe Issues
Caption: Troubleshooting workflow for side reactions of Bzl-His-OMe.
References
Optimizing Bzl-His-OMe Incorporation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the incorporation of Nα-Boc-N(im)-benzyl-L-histidine methyl ester (Bzl-His-OMe) in solid-phase peptide synthesis (SPPS). Histidine derivatives are known to present unique challenges, particularly concerning racemization. This guide offers insights and practical protocols to enhance coupling efficiency and minimize undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling Bzl-His-OMe?
A1: The main challenge during the coupling of histidine derivatives like Bzl-His-OMe is the high propensity for racemization (epimerization). This is attributed to the lone pair of electrons on the imidazole nitrogen (Nπ), which can deprotonate the alpha-carbon when the amino acid is activated for coupling, leading to a loss of stereochemical integrity.[1] This risk increases with prolonged activation times.[1]
Q2: What are the typical coupling times for Bzl-His-OMe?
A2: Standard protocols for Boc/Bzl solid-phase peptide synthesis often recommend a coupling time of 1 to 2 hours.[2] However, the optimal time can be sequence-dependent and should be monitored. For faster, in situ neutralization protocols using reagents like HBTU, coupling can be complete in as little as 5-10 minutes, as monitored by a negative Kaiser test.[2]
Q3: Which coupling reagents are recommended for Bzl-His-OMe?
A3: A variety of coupling reagents can be used for Bzl-His-OMe incorporation. Common choices for Boc-SPPS include:
-
HBTU/DIPEA: A widely used and efficient system. In situ neutralization protocols with HBTU can significantly speed up the coupling process.[2]
-
DIC/HOBt: A classic combination that helps to suppress racemization.[3]
-
PyBOP: A phosphonium-based reagent that is also effective.
-
DEPBT: Can be used with DIPEA or Et3N as the base.[2]
The choice of reagent can be critical in minimizing racemization and should be selected based on the specific peptide sequence and synthesis conditions.
Q4: How can I monitor the progress of the coupling reaction?
A4: The Kaiser test is a widely used qualitative method to monitor the completion of the coupling reaction in SPPS.[4][5] A few resin beads are taken from the reaction vessel and tested. A blue color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow or colorless result suggests that the coupling is complete. It's important to note that the Kaiser test is not reliable for secondary amines like proline.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The amino acid sequence around the coupling site may be sterically hindered. 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing reagent access. 3. Insufficient Reagent Equivalents: The amount of amino acid or coupling reagent may be too low. 4. Suboptimal Coupling Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Extend Coupling Time: Allow the reaction to proceed for a longer period (e.g., an additional 1-2 hours) and re-test. 2. Double Couple: Repeat the coupling step with fresh reagents. 3. Change Solvent: Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP).[2] 4. Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents. |
| High Levels of Racemization | 1. Prolonged Activation Time: The activated Bzl-His-OMe is susceptible to epimerization over time.[1] 2. Choice of Base: Some bases can promote racemization more than others. 3. High Coupling Temperature: Elevated temperatures can increase the rate of racemization. | 1. Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. 2. Use Racemization Suppressants: Incorporate additives like 1-hydroxybenzotriazole (HOBt) in the coupling cocktail.[3] 3. Optimize Base: Use a hindered base like diisopropylethylamine (DIPEA). 4. Control Temperature: For microwave-assisted synthesis, lowering the coupling temperature can reduce racemization.[6] |
| Low Peptide Yield or Purity | 1. Cumulative Incomplete Couplings: Even small inefficiencies at each step can significantly reduce the overall yield of the desired full-length peptide.[7] 2. Side Reactions: Besides racemization, other side reactions can occur during synthesis and cleavage. 3. Aggregation: Can lead to truncated or deletion sequences. | 1. Monitor Each Coupling: Use the Kaiser test after each coupling step to ensure completion before proceeding. 2. Capping: After each coupling step, "cap" any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences. 3. Optimize Cleavage: Ensure the correct cleavage cocktail and time are used to efficiently remove the peptide from the resin and deprotect the side chains. |
Data on Coupling Time Optimization
While specific quantitative data on the direct correlation between coupling time and the purity/yield for Bzl-His-OMe is not extensively published in comparative tables, the general consensus in the literature and from standard protocols provides a reliable framework. The following table summarizes expected outcomes based on established SPPS principles.
| Coupling Time | Expected Yield | Expected Purity (Risk of Racemization) | Recommendation |
| 30 minutes | May be incomplete for sterically hindered sequences. | Lower risk of racemization. | Recommended to perform a Kaiser test to confirm completion. If incomplete, extend the time. |
| 1 - 2 hours | Generally sufficient for most standard couplings. | Moderate risk of racemization, especially with highly activating reagents. | A standard starting point for manual synthesis. Monitor with a Kaiser test. |
| > 2 hours | Should be complete, but may not significantly increase yield if the reaction was already finished. | Higher risk of racemization due to prolonged exposure of the activated amino acid. | Generally not recommended unless significant steric hindrance is present and confirmed by monitoring. |
| 5 - 10 minutes (in situ neutralization) | High, due to the rapid reaction kinetics.[2] | Lower risk of racemization due to the short activation and coupling time.[2] | Highly recommended for efficient and high-purity synthesis. |
Experimental Protocols
Protocol 1: Standard Manual Coupling of Boc-His(Bzl)-OMe using HBTU/DIPEA
This protocol is for a standard manual solid-phase peptide synthesis on a 0.1 mmol scale.
1. Resin Preparation:
- Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1 hour.
- Perform Boc deprotection of the N-terminal amino acid on the resin using 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[4]
- Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
- Neutralize the resin with 10% DIPEA in DCM for 5 minutes (2x).
- Wash the resin with DCM (3x).
2. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Boc-His(Bzl)-OMe (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in N,N-dimethylformamide (DMF, approx. 2 mL).
- Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex for 1-2 minutes.
- Immediately add the activated amino acid solution to the washed and neutralized resin.
3. Reaction and Monitoring:
- Agitate the reaction vessel at room temperature for 1-2 hours.
- After the desired time, take a small sample of resin beads, wash them thoroughly with DMF and ethanol, and perform a Kaiser test.
- If the Kaiser test is negative (yellow/colorless), the coupling is complete. If it is positive (blue), extend the coupling time or perform a double coupling.
4. Washing:
- Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Fast Coupling with In Situ Neutralization
This protocol utilizes an in situ neutralization approach for faster coupling.[2]
1. Resin Deprotection:
- Treat the resin with 50% TFA in DCM for 2 x 5 minutes.[2]
- Filter the resin.
2. Coupling:
- In a separate vessel, dissolve Boc-His(Bzl)-OMe (2.0 eq. based on resin substitution) in DMF.
- Add a 1.0 M HBTU solution (2.0 eq.) and DIPEA (4.0 eq.) to the amino acid solution.[2]
- Immediately add this mixture to the TFA-salt of the resin (no prior neutralization step).
- Mix for 5-10 minutes.[2]
3. Monitoring and Washing:
- Perform a Kaiser test. If negative, the reaction is complete.
- Wash the resin with DMF (3x) and DCM (3x).
Visualizing the Workflow and Troubleshooting Logic
// Nodes Start [label="Start: Resin with N-terminal Boc", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(50% TFA/DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing_Neutralization [label="Washing &\nNeutralization", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Activate Boc-His(Bzl)-OMe\n(e.g., HBTU/DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling [label="Coupling Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor with\nKaiser Test", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing_Final [label="Final Washing", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Cycle [label="Proceed to\nNext Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot [label="Troubleshoot:\nIncomplete Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extend_Time [label="Extend Coupling Time", fillcolor="#FBBC05", fontcolor="#202124"]; Double_Couple [label="Double Couple", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Deprotection; Deprotection -> Washing_Neutralization; Washing_Neutralization -> Coupling; Activation -> Coupling; Coupling -> Monitoring; Monitoring -> Washing_Final [label="Negative"]; Monitoring -> Troubleshoot [label="Positive"]; Troubleshoot -> Extend_Time; Troubleshoot -> Double_Couple; Extend_Time -> Monitoring; Double_Couple -> Monitoring; Washing_Final -> Next_Cycle; } dot Caption: Workflow for Boc-His(Bzl)-OMe Incorporation and Troubleshooting.
// Nodes Activated_His [label="Activated Boc-His(Bzl)-OMe\n(L-isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation at α-carbon\n(catalyzed by imidazole Nπ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Achiral Enolate Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reprotonation [label="Reprotonation", fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Isomer [label="L-Isomer (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D_Isomer [label="D-Isomer (Racemized)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Activated_His -> Deprotonation [label="Prolonged activation time"]; Deprotonation -> Enolate; Enolate -> Reprotonation; Reprotonation -> L_Isomer; Reprotonation -> D_Isomer; } dot Caption: Simplified pathway for the racemization of activated histidine.
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
Troubleshooting incomplete deprotection of Bzl-His-OMe containing peptides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete deprotection of peptides containing N-terminally protected Benzyl-Histidine-Methyl Ester (Bzl-His-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete deprotection of Bzl-His(Bzl)-OMe containing peptides?
Incomplete deprotection of benzyl (Bzl) groups from histidine residues, as well as the methyl ester (OMe) from the C-terminus, is a frequent issue. The primary causes include:
-
Catalyst Inefficiency: The palladium catalyst used for hydrogenolysis can become poisoned or deactivated, leading to a stalled or incomplete reaction.
-
Peptide Aggregation: The peptide may aggregate on the solid support or in solution, sterically hindering the catalyst's access to the benzyl protecting groups. This is particularly common in hydrophobic sequences or those prone to forming secondary structures like beta-sheets.[1]
-
Insufficient Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to go to completion.
-
Poor Solubility: The peptide may have poor solubility in the reaction solvent, limiting the interaction between the peptide, catalyst, and hydrogen donor.
-
Presence of Catalyst Poisons: Sulfur-containing residues like methionine or cysteine can poison the palladium catalyst, reducing its efficacy.
Q2: How can I monitor the progress of the deprotection reaction to ensure it goes to completion?
Regular monitoring of the reaction is crucial. The most effective methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (fully protected peptide) and the appearance of the final product (fully deprotected peptide). The peak for the protected peptide will have a longer retention time than the deprotected peptide due to its higher hydrophobicity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both chromatographic separation and mass information. This allows you to not only monitor the reaction progress but also to identify the masses of the starting material, final product, and any partially deprotected intermediates or side products.[2]
Q3: What are some common side reactions to be aware of during the deprotection of Bzl-His-OMe containing peptides?
Several side reactions can occur, leading to impurities in the final product:
-
Racemization: Histidine residues are susceptible to racemization, especially under harsh basic or acidic conditions, though this is less of a concern with the milder conditions of catalytic transfer hydrogenation.
-
Oxidation: Methionine residues can be oxidized to methionine sulfoxide, particularly if the reaction is exposed to air for extended periods.
-
S-alkylation: If the peptide contains methionine, the tert-butyl cations generated during the cleavage from the resin (if using a Boc strategy for other residues) can alkylate the thioether sidechain.[3]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming aspartimide, especially under basic conditions. This can lead to a mixture of alpha and beta-coupled peptides.
-
Formaldehyde Adducts (with His(Bom)): While your query specifies the Bzl group, it is important to note that the related benzyloxymethyl (Bom) protecting group for histidine can generate formaldehyde during cleavage, leading to various side products.[4]
Troubleshooting Guide
Problem: Incomplete removal of Benzyl (Bzl) protecting groups from Histidine.
This is often observed as a peak corresponding to the mass of the partially protected peptide in the LC-MS analysis.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | If the peptide contains sulfur-containing amino acids (Met, Cys), increase the catalyst loading (e.g., from 10% to 20% w/w). Alternatively, consider using a catalyst more resistant to poisoning, or perform a pre-treatment to protect the sulfur-containing residue. |
| Peptide Aggregation | Change the solvent to one that disrupts secondary structures, such as adding dimethylformamide (DMF) or using a mixture of solvents. Sonication during the reaction can also help break up aggregates.[1] |
| Inefficient Catalyst/Hydrogen Donor | Switch to a more active catalyst, such as freshly prepared palladium black, which can be more effective than 10% Pd/C for removing stubborn benzyl groups.[5] Also, consider changing the hydrogen donor. Ammonium formate is often very effective.[6][7] |
| Suboptimal Reaction Conditions | Increase the reaction temperature. For catalytic transfer hydrogenolysis with ammonium formate, refluxing in methanol can significantly speed up the reaction.[6][7] Extend the reaction time and monitor by HPLC until the starting material is no longer observed. |
Problem: Incomplete removal of the C-terminal Methyl Ester (OMe).
This is typically addressed by a separate saponification step after the hydrogenolysis.
| Potential Cause | Recommended Solution |
| Insufficient Base | Ensure at least one equivalent of base (e.g., NaOH or LiOH) is used. For sterically hindered C-termini, a slight excess may be required. |
| Short Reaction Time | Monitor the saponification by HPLC. The reaction is typically complete within 1-2 hours at room temperature. |
| Poor Solubility | Ensure the peptide is fully dissolved. A mixture of water and an organic solvent like methanol or acetonitrile may be necessary. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis for Bzl Deprotection
This protocol describes the removal of benzyl protecting groups using ammonium formate as the hydrogen donor.
-
Dissolve the Peptide: Dissolve the Bzl-His-OMe containing peptide in methanol to a concentration of 1-5 mg/mL.
-
Add Catalyst and Hydrogen Donor: To the peptide solution, add 10% Palladium on Carbon (Pd/C) (1:1 weight ratio with the peptide) and ammonium formate (10 equivalents relative to the peptide).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-60°C) for 1-4 hours.
-
Monitoring: At 1-hour intervals, withdraw a small aliquot of the reaction mixture, filter it through a syringe filter to remove the Pd/C catalyst, and analyze by RP-HPLC and LC-MS to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with methanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
Protocol 2: Saponification for OMe Deprotection
-
Dissolve the Peptide: Dissolve the crude peptide from Protocol 1 in a mixture of water and methanol (1:1 v/v).
-
Add Base: Cool the solution to 0°C and add 1 M NaOH solution dropwise until the pH reaches 12-13.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by RP-HPLC to confirm the disappearance of the methyl ester.
-
Neutralization: Once complete, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.
-
Purification: Purify the final deprotected peptide using preparative RP-HPLC.
Protocol 3: Quantitative Analysis by RP-HPLC
-
Prepare Standards: Prepare a standard solution of the fully protected starting material of a known concentration.
-
Set up HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. Adjust as needed to get good separation between the starting material, intermediates, and the final product.[8]
-
Detection: UV at 220 nm and 280 nm.
-
-
Inject Samples: Inject the prepared standard and the filtered reaction aliquots.
-
Analyze Data: Integrate the peak areas of the starting material and the product. The percentage of completion can be estimated by the relative decrease in the starting material's peak area and the increase in the product's peak area over time.
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for troubleshooting incomplete deprotection.
Caption: Troubleshooting workflow for incomplete benzyl deprotection.
The following diagram illustrates the general mechanism of catalytic transfer hydrogenolysis.
Caption: Mechanism of catalytic transfer hydrogenolysis.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of Peptides Containing Bzl-His-OMe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of peptides synthesized using N-benzyloxycarbonyl-L-histidine methyl ester (Bzl-His-OMe) and related His(Bzl) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the yield often low when incorporating a benzyl-protected histidine (His(Bzl)) residue in my peptide?
Low yields during the incorporation of His(Bzl) are commonly attributed to several factors:
-
Racemization: The imidazole nitrogen of the histidine side chain can act as an internal base, promoting the formation of an achiral intermediate during the activation step of the coupling reaction. This leads to a loss of stereochemical purity, making purification difficult and reducing the yield of the desired L-isomer peptide.[1][2] The benzyl (Bzl) protecting group, in particular, is known to allow for a higher degree of racemization compared to other protecting groups.[1]
-
Aggregation: Peptides containing hydrophobic residues, including His(Bzl), are prone to aggregation on the solid-phase support. This clumping of peptide chains can block reactive sites, leading to incomplete coupling and deprotection steps, which significantly lowers the overall yield.[3]
-
Steric Hindrance: The bulky nature of the Bzl group can sterically hinder the approach of the incoming activated amino acid, slowing down the coupling reaction and potentially leading to incomplete reactions.
Q2: What are the main side reactions associated with His(Bzl) and how can I minimize them?
The primary side reaction is racemization . To minimize it, consider the following strategies:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as those based on carbodiimides like DIC in combination with an additive like Oxyma Pure.[4][5] Uronium/aminium salt reagents like HBTU or HATU can also be used, but the choice of base is critical.
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) into the coupling reaction can significantly suppress racemization.[3]
-
Alternative Protecting Groups: If racemization remains a persistent issue, switching from the Bzl group to other protecting groups like tert-butyloxycarbonyl (Boc) or trityl (Trt) on the imidazole nitrogen can significantly reduce racemization.[5][6][7]
Q3: My peptide is showing poor solubility after cleavage. Could the His(Bzl) be the cause?
While the final cleaved peptide no longer contains the Bzl group, the presence of histidine itself, especially in sequences with multiple hydrophobic residues, can contribute to poor solubility. If aggregation occurred during synthesis due to the hydrophobicity of the protected peptide, the resulting crude product may be difficult to dissolve. Strategies to improve synthesis efficiency, such as those to reduce aggregation, often result in a purer crude product that is easier to handle and purify.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
If you observe a low yield or find deletion sequences corresponding to the histidine residue, it indicates a problem with the coupling step.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Managing Aggregation of Peptides Containing Nα-Benzyl-L-histidine
A comprehensive technical support center for researchers, scientists, and drug development professionals managing peptide aggregation containing Nα-Benzyl-L-histidine.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers manage challenges associated with the synthesis, purification, and handling of peptides incorporating Nα-Benzyl-L-histidine.
Frequently Asked Questions (FAQs)
Q1: How does the Nα-Benzyl-L-histidine modification impact peptide aggregation?
The Nα-Benzyl modification introduces two competing effects on peptide aggregation. On one hand, the benzyl group significantly increases the hydrophobicity of the residue, which can promote aggregation through hydrophobic interactions and π-π stacking. On the other hand, its position on the backbone α-nitrogen atom disrupts the hydrogen bond network between peptide backbones.[1] This disruption can interfere with the formation of secondary structures like β-sheets, which are common culprits in peptide aggregation, especially during solid-phase peptide synthesis (SPPS).[1] The net effect depends on the overall peptide sequence, length, and environmental conditions.
Q2: My peptide containing Nα-Benzyl-L-histidine is showing poor solubility. What should I do?
Poor solubility is a common issue with modified peptides, particularly those with hydrophobic moieties. A systematic approach to solubilization is recommended.
-
Assess the Peptide's Properties : First, determine the overall charge of your peptide at neutral pH to classify it as acidic, basic, or neutral.[2][3]
-
Assign -1 for each acidic residue (D, E) and the C-terminal -COOH.
-
Assign +1 for each basic residue (K, R) and the N-terminal -NH2.
-
Histidine can be considered +1 at pH <6 and neutral at pH >6.[3]
-
-
Select an Initial Solvent :
-
Basic peptides (net positive charge): Try dissolving in a small amount of aqueous acetic acid (e.g., 10-25%) or 0.1% trifluoroacetic acid (TFA) and then slowly dilute with water or your desired buffer.[4]
-
Acidic peptides (net negative charge): Try dissolving in a small amount of 0.1M ammonium bicarbonate or 10% ammonium hydroxide and then diluting.[3][4]
-
Neutral or very hydrophobic peptides : These often require organic solvents. Start with a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN).[2] Once dissolved, slowly add the aqueous buffer to the peptide solution. Caution : Peptides with Cys or Met residues can be unstable in DMSO.[2]
-
If initial attempts fail, sonication can help break up aggregates and facilitate dissolution. For stubbornly insoluble peptides, a disaggregation protocol using strong solvents like TFA and hexafluoroisopropanol (HFIP) may be necessary.[5]
Q3: I'm observing incomplete coupling reactions during solid-phase synthesis. Could this be related to aggregation?
Yes, aggregation of the growing peptide chain on the solid support is a primary cause of difficult or incomplete coupling and Fmoc deprotection steps.[1][6] This is particularly prevalent in long or hydrophobic sequences.[7]
Troubleshooting steps during synthesis include :
-
Solvent Choice : Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add DMSO (up to 25%) to the reaction mixture to improve solvation.[1]
-
Elevated Temperature/Microwave : Performing the coupling reaction at a higher temperature or using microwave-assisted synthesis can help disrupt aggregates and improve reaction kinetics.[1]
-
Chaotropic Agents : Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and reduce aggregation.
-
Disruptive Elements : If the sequence allows, incorporating pseudoprolines or other backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) every 6-7 residues can effectively prevent aggregation.[1]
Q4: How can I detect and quantify the aggregation of my peptide?
Several analytical techniques can be used to monitor peptide aggregation:
-
Reverse-Phase HPLC (RP-HPLC) : Aggregated peptides often show altered retention times or broad peaks. A loss of the main peptide peak over time can indicate precipitation due to aggregation.
-
Dynamic Light Scattering (DLS) : This technique measures the size distribution of particles in a solution. It is highly effective for detecting the formation of soluble oligomers and larger aggregates in real-time.[8]
-
Thioflavin T (ThT) Fluorescence : ThT dye binds specifically to β-sheet-rich structures, such as amyloid fibrils, resulting in a characteristic fluorescence signal. This is useful for monitoring amyloid-like aggregation.
-
Visual Inspection & Turbidity : The simplest method is to check for visible precipitates or cloudiness in the solution. Turbidity can be quantified by measuring absorbance at a wavelength where the peptide does not absorb (e.g., 340-400 nm).
Troubleshooting Guides
This section provides structured guidance for common problems encountered with Nα-Benzyl-L-histidine containing peptides.
Table 1: Troubleshooting Poor Peptide Solubility
| Symptom | Potential Cause | Recommended Solution | Citation |
| Lyophilized peptide does not dissolve in aqueous buffer. | High hydrophobicity from Nα-benzyl group and other residues; strong intermolecular forces. | 1. Calculate the net charge and try an acidic or basic buffer first. 2. Use a small amount of organic solvent (DMSO, DMF) to dissolve, then dilute slowly. 3. Use sonication to aid dissolution. | [2][4] |
| Peptide precipitates after dilution from organic stock. | The final concentration of the organic solvent is too low to maintain solubility. | 1. Re-dissolve and dilute to a lower final peptide concentration. 2. Attempt to lyophilize the peptide again and try a different solvent system. 3. If compatible with the experiment, increase the percentage of organic solvent in the final solution. | [3] |
| Peptide solution becomes cloudy or forms a gel over time. | The peptide is aggregating from a metastable state. | 1. Prepare fresh solutions immediately before use. 2. Store at 4°C or on ice to slow down aggregation kinetics. 3. Evaluate different buffer conditions (pH, ionic strength) to find a more stable formulation. | [9] |
| Peptide is intractable and resists all standard solvents. | Extreme aggregation has occurred, potentially starting during synthesis or lyophilization. | Use a strong disaggregation protocol, such as dissolving in a TFA/HFIP mixture followed by evaporation and resuspension in the desired buffer. | [5] |
Table 2: Troubleshooting Difficulties During Peptide Synthesis
| Symptom | Potential Cause | Recommended Solution | Citation |
| Incomplete Fmoc deprotection. | On-resin aggregation is preventing the piperidine reagent from accessing the Fmoc group. | 1. Switch to a stronger deprotection reagent (e.g., containing DBU). 2. Increase reaction time and/or temperature. 3. Use solvents known to disrupt aggregation, like NMP or adding DMSO. | [1] |
| Slow or incomplete amino acid coupling. | Aggregation is sterically hindering the reactive N-terminus of the growing peptide chain. | 1. Use a more efficient coupling reagent (e.g., HATU, HCTU). 2. Increase coupling time, use double coupling, or increase temperature. 3. Add chaotropic salts (e.g., 0.8 M LiCl) to the coupling solution. 4. Use sonication during coupling. | |
| Low yield of the desired peptide after cleavage. | Accumulation of incomplete synthesis steps (deletions) caused by persistent aggregation. | 1. Proactively include aggregation-disrupting elements (pseudoprolines) in the sequence design if possible. 2. Utilize a resin with better swelling properties (e.g., NovaSyn® TG). | [6] |
Visual Guides and Workflows
References
- 1. peptide.com [peptide.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 8. Aggregation and membrane permeabilizing properties of designed histidine-containing cationic linear peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques to detect impurities in Bzl-His-OMe 2 HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying impurities in Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in Bzl-His-OMe 2HCl?
A1: Impurities in Bzl-His-OMe 2HCl can be categorized as follows:
-
Process-Related Impurities: Arising from the synthetic route, these can include unreacted starting materials, byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used), and residual solvents.
-
Isomeric Impurities: A significant challenge in the synthesis of N(im)-benzylated histidine is the formation of τ-Bzl and π-Bzl isomers. The position of the benzyl group on the imidazole ring affects the compound's reactivity.[1]
-
Enantiomeric Impurities: The presence of the D-isomer due to racemization during synthesis or under certain storage conditions (e.g., alkaline pH) is a critical purity parameter.
-
Degradation Products: Histidine and its derivatives can degrade to form compounds like urocanic acid, especially in the presence of contaminants or under stress conditions like UV light exposure.[2][3]
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A multi-pronged approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying most organic impurities, including isomeric and process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is particularly useful for structural elucidation, distinguishing between τ-Bzl and π-Bzl isomers based on the distinct chemical shifts of the imidazole ring protons, and for quantitative purity assessment (qNMR).
-
Chiral HPLC: Specifically required to separate and quantify the D-enantiomer from the desired L-enantiomer. Polysaccharide-based chiral stationary phases are often effective for protected amino acids.[6][7][8][9]
Q3: Why is it important to control the isomeric purity (τ-Bzl vs. π-Bzl)?
A3: The position of the benzyl group on the imidazole ring has significant implications for subsequent reactions, particularly in peptide synthesis. The unbenzylated nitrogen in the Nτ-benzyl isomer can act as an internal base, which can catalyze racemization during the activation of the carboxyl group for peptide coupling. The Nπ-benzyl isomer is more resistant to racemization.[1] Therefore, controlling the isomeric ratio is crucial for maintaining the stereochemical integrity of the final peptide product.
Troubleshooting Guides
HPLC Analysis
Q: My HPLC chromatogram shows poor peak shape (tailing or fronting). What could be the cause?
A: Poor peak shape can result from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The basic imidazole group can interact with residual silanols on the silica-based column, causing tailing. Ensure the mobile phase pH is appropriate and consider using a high-purity, end-capped column. Adding a small amount of a competing base like triethylamine to the mobile phase can sometimes help.
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Degradation: If the problem persists, the column may be contaminated or worn out. Try flushing the column with a strong solvent or replace it if necessary.[10][11][12][13]
Q: I am seeing extraneous peaks in my chromatogram. How can I identify their source?
A: Extraneous peaks can be from the sample, the mobile phase, or the HPLC system itself.
-
Run a Blank Gradient: Inject your mobile phase without any sample. Any peaks that appear are from the solvent or system ("ghost peaks"). Ensure you are using high-purity HPLC-grade solvents.[11]
-
Check Sample Preparation: Impurities may be introduced during sample handling. Ensure all glassware is clean and that the sample has not degraded after preparation.
-
LC-MS Analysis: If the peaks are from the sample, LC-MS is the most effective way to get an initial identification based on mass-to-charge ratio.
NMR Analysis
Q: My ¹H-NMR spectrum has broad peaks for the compound's signals. Why?
A: Peak broadening in the NMR spectrum of Bzl-His-OMe 2HCl can be due to:
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. Consider treating your sample with a chelating agent if metal contamination is suspected.
-
pH Effects: The chemical shifts of the imidazole protons are sensitive to pH. If the sample is not adequately buffered or is at a pH where exchange processes are on the NMR timescale, broadening can occur.
-
Aggregation: At high concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.
Q: I see unexpected signals in the aromatic region of my ¹H-NMR spectrum. What could they be?
A: Besides the expected signals for the benzyl and imidazole groups, other aromatic signals could indicate:
-
Isomeric Impurities: The τ-Bzl and π-Bzl isomers will have slightly different chemical shifts for their imidazole and benzyl protons.
-
Related Impurities: Unreacted starting materials or byproducts containing aromatic rings.
-
Residual Solvents: Solvents used in synthesis or purification (e.g., toluene, pyridine) may be present. Consult tables of common NMR solvent impurities for chemical shift values.[14][15][16][17]
Experimental Protocols
Protocol 1: HPLC/LC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of Bzl-His-OMe 2HCl. Optimization may be required.
-
Instrumentation: HPLC or UHPLC system with UV detector, coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 60% B
-
20-22 min: 60% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection (UV): 210 nm and 254 nm
-
MS Parameters (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
-
Fragmentation for MS/MS can be achieved through collision-induced dissociation (CID).
-
Protocol 2: ¹H-NMR for Structural and Purity Assessment
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve ~5-10 mg of Bzl-His-OMe 2HCl in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, a longer delay of >5xT₁ of the slowest relaxing proton is needed).
-
Solvent Suppression: Use appropriate presaturation or other solvent suppression techniques if needed (especially for D₂O).
-
-
Data Analysis:
-
Integrate the signals corresponding to the main compound and any visible impurities.
-
Expected Chemical Shift Regions (in D₂O):
-
Benzyl Protons: ~7.3-7.5 ppm
-
Imidazole Protons: ~7.0-8.5 ppm (positions are sensitive to isomerism and pH)
-
Methyl Ester Protons: ~3.7 ppm
-
Alpha and Beta Protons of Histidine: ~3.0-4.5 ppm
-
-
Protocol 3: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC with UV detector.
-
Column: Chiral stationary phase, polysaccharide-based (e.g., Chiralpak IA, IC, or Chirobiotic T).[8][9]
-
Mobile Phase: Typically a mixture of a polar organic solvent (e.g., methanol, ethanol) and an alkane (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape. A common starting point could be a mixture of ethanol and hexane.
-
Mode: Isocratic elution is usually preferred for chiral separations.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection (UV): 254 nm
-
Note: Method development is often required to find the optimal mobile phase composition for a specific protected amino acid on a given chiral column.[6][7][18]
Quantitative Data Presentation
The following tables illustrate how quantitative data for impurities in a hypothetical batch of Bzl-His-OMe 2HCl could be presented.
Table 1: Summary of Potential Impurities
| Impurity Name | Type | Potential Origin | Analytical Technique for Detection |
| Nα-Benzyl-D-histidine methyl ester | Enantiomeric | Racemization during synthesis | Chiral HPLC |
| N(π)-Benzyl-L-histidine methyl ester | Isomeric | Synthesis | HPLC, ¹H-NMR |
| L-Histidine methyl ester | Process-Related | Incomplete benzylation | HPLC/LC-MS |
| Benzyl alcohol | Process-Related | Hydrolysis of benzyl group | HPLC, GC-MS |
| Urocanic acid methyl ester | Degradation | Degradation of histidine moiety | HPLC/LC-MS |
| Dicyclohexylurea (DCU) | Process-Related | Byproduct of DCC coupling | HPLC |
Table 2: Impurity Profile of a Sample Batch (Hypothetical Data)
| Analytical Method | Impurity | Retention Time (min) | Area % | Specification |
| HPLC (Protocol 1) | N(π)-isomer | 12.5 | 3.2% | ≤ 5.0% |
| Unknown Impurity 1 | 14.8 | 0.08% | ≤ 0.10% | |
| Unknown Impurity 2 | 16.2 | 0.05% | ≤ 0.10% | |
| Chiral HPLC (Protocol 3) | D-isomer | 9.8 | 0.12% | ≤ 0.15% |
Visualizations
Caption: Workflow for the comprehensive analysis of impurities in Bzl-His-OMe 2HCl.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Bzl-his-ome 2hcl | 102029-99-2 | Benchchem [benchchem.com]
- 2. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced identification of peptides lacking basic residues by LC-ESI-MS/MS analysis of singly charged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 12. help.waters.com [help.waters.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. che.hw.ac.uk [che.hw.ac.uk]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. paulussegroup.com [paulussegroup.com]
- 18. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
Best practices for handling and weighing hygroscopic Bzl-His-OMe 2 HCl
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing the hygroscopic compound Bzl-His-OMe 2HCl.
Frequently Asked Questions (FAQs)
Q1: What is Bzl-His-OMe 2HCl and why is it hygroscopic?
A1: Bzl-His-OMe 2HCl, or Nα-Benzyl-L-histidine methyl ester dihydrochloride, is an amino acid derivative commonly used as a building block in peptide synthesis.[1] Its hygroscopic nature, the tendency to absorb moisture from the air, is attributed to the presence of polar functional groups and its salt form, which have a strong affinity for water molecules.
Q2: How should I store Bzl-His-OMe 2HCl to prevent moisture absorption?
A2: To minimize moisture uptake, Bzl-His-OMe 2HCl should be stored in a tightly sealed, airtight container.[2][3] For long-term storage, it is recommended to use a desiccator containing a suitable drying agent, such as silica gel or a molecular sieve.[4][5] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.
Q3: What is the immediate consequence of my Bzl-His-OMe 2HCl sample absorbing moisture?
A3: Moisture absorption will lead to an inaccurate determination of the compound's mass, resulting in errors in stoichiometry for subsequent reactions. This can significantly impact the yield and purity of your synthesized peptides. The absorbed water can also lead to clumping of the solid material, making it difficult to handle and weigh accurately.[2][3]
Q4: Can I dry Bzl-His-OMe 2HCl if it has been exposed to moisture?
A4: In some cases, it may be possible to dry a hygroscopic compound by heating it in a vacuum oven.[2][6] However, it is crucial to first determine if Bzl-His-OMe 2HCl is thermally stable and will not decompose at the required drying temperature. Always consult the material's technical data sheet for thermal stability information before attempting to dry it.
Troubleshooting Guide
Issue: The weight reading on the analytical balance is continuously increasing while weighing Bzl-His-OMe 2HCl.
-
Cause: This is a classic sign of a hygroscopic substance absorbing moisture from the atmosphere. The longer the sample is exposed to air on the balance, the more water it will absorb, leading to a steady increase in mass.[7][8]
-
Solution:
-
Work Quickly: Minimize the time the container is open and the sample is exposed to the air. Have all necessary tools and containers ready before you begin weighing.[2][3]
-
Use a Suitable Weighing Vessel: A narrow-necked container or a vial with a cap can help reduce the surface area exposed to the air.[7]
-
Controlled Environment: If possible, weigh the compound in a glove box with a controlled low-humidity atmosphere.[5][9] Alternatively, placing a container of desiccant inside the balance's draft shield can help reduce local humidity.[6]
-
Weighing by Difference: Tare a sealed container with the approximate amount of compound needed. Quickly open the container, dispense the desired amount into your reaction vessel, and re-seal and re-weigh the original container. The difference in weight is the amount of compound transferred.
-
Issue: The Bzl-His-OMe 2HCl powder has formed clumps and is difficult to handle.
-
Cause: The material has already absorbed a significant amount of moisture.[2]
-
Solution:
-
Assess Usability: For non-critical applications, you may be able to break up the clumps with a spatula.[2] However, be aware that the water content is now unknown and will affect molar calculations.
-
Quantify Water Content: The most accurate approach is to determine the water content of the clumped material using a method like Karl Fischer titration. This will allow you to calculate the "true" mass of the Bzl-His-OMe 2HCl and adjust your experimental quantities accordingly.
-
Drying (with caution): As mentioned in the FAQs, if the compound is thermally stable, drying under vacuum may be an option.
-
Quantitative Data
| Relative Humidity (%) | Approximate Weight Gain (% of initial mass) after 1 hour exposure |
| 20 | < 0.1 |
| 40 | 0.5 - 1.0 |
| 60 | 1.5 - 3.0 |
| 80 | > 5.0 (may become deliquescent) |
Note: This data is for illustrative purposes only. For accurate results, the moisture sorption isotherm of Bzl-His-OMe 2HCl should be determined experimentally.
Experimental Protocols
Protocol: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol outlines the steps for determining the water content of Bzl-His-OMe 2HCl.
1. Principle:
Karl Fischer (KF) titration is a highly specific and accurate method for determining water content. The titration is based on the reaction of iodine with water in the presence of sulfur dioxide, an alcohol, and a base.[10]
2. Reagents and Equipment:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Anhydrous methanol or a suitable KF solvent
-
Water standard (e.g., Hydranal-Water Standard 1.0)
-
Analytical balance
-
Gas-tight syringe
-
Dry glassware
3. Procedure:
-
Instrument Preparation:
-
Solvent Titration (Pre-titration):
-
Start the titration process without adding the sample. The instrument will titrate any residual water in the solvent until the endpoint is reached. This establishes a dry baseline.[12]
-
-
Titer Determination:
-
Accurately weigh a specific amount of the water standard and inject it into the titration vessel.
-
Start the titration. The instrument will dispense the KF reagent until all the water has reacted.
-
The titer (mg of water per mL of KF reagent) is calculated by the instrument. It is advisable to perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
In a low-humidity environment (e.g., a glove box or by working quickly), accurately weigh a sample of Bzl-His-OMe 2HCl.
-
Quickly transfer the weighed sample into the pre-titrated and dry titration vessel.[6]
-
Ensure the vessel is immediately sealed.
-
Start the titration. The instrument will titrate the water present in the sample.
-
The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
4. Calculation:
The water content is typically calculated automatically by the instrument's software based on the volume of KF reagent consumed, the titer of the reagent, and the mass of the sample.
Visualizations
Workflow for Handling Hygroscopic Compounds
Caption: A logical workflow for the proper storage, handling, and quality control of hygroscopic compounds like Bzl-His-OMe 2HCl.
Troubleshooting Weighing Instability
Caption: A decision-making diagram for troubleshooting an unstable weight reading when weighing a hygroscopic substance.
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 3. tutorchase.com [tutorchase.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals [ysi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. mt.com [mt.com]
- 11. laafon.com [laafon.com]
- 12. Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nα-Benzoyl-L-histidine methyl ester (Bzl-His-OMe)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of Nα-Benzoyl-L-histidine methyl ester (Bzl-His-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Bzl-His-OMe in aqueous solutions?
A1: The two main degradation pathways for Bzl-His-OMe in aqueous solutions are ester hydrolysis and racemization.
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, yielding Nα-Benzoyl-L-histidine (Bzl-His-OH) and methanol. This reaction is catalyzed by both acid and base.
-
Racemization: The chiral center at the α-carbon can undergo epimerization, converting the L-enantiomer to the D-enantiomer (Bzl-D-His-OMe). This process is typically more pronounced under basic conditions.
Q2: How does pH affect the stability of Bzl-His-OMe?
A2: pH has a significant impact on the rate of both hydrolysis and racemization.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester is the predominant degradation pathway. Racemization is generally slow under these conditions.
-
Neutral Conditions (pH 6-8): Bzl-His-OMe exhibits its greatest stability in the neutral pH range. Both hydrolysis and racemization rates are relatively low. The imidazole side chain of histidine can act as a general base, potentially influencing the local reaction environment.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester occurs rapidly. Racemization is also significantly accelerated at higher pH due to the increased ease of α-proton abstraction.
Q3: I am observing rapid loss of my Bzl-His-OMe starting material during my reaction in a basic buffer. What is likely happening?
A3: Rapid loss of Bzl-His-OMe in a basic buffer is most likely due to accelerated base-catalyzed hydrolysis of the methyl ester. At pH values above 8, the hydroxide ion concentration is high enough to readily attack the ester carbonyl, leading to the formation of the carboxylate salt of Nα-Benzoyl-L-histidine.
Q4: My peptide coupling reaction using Bzl-His-OMe is resulting in a mixture of diastereomers. What could be the cause?
A4: The formation of diastereomers suggests that racemization of the Bzl-His-OMe is occurring. This is a common issue in peptide synthesis, especially when basic conditions are employed. The prolonged exposure of the activated ester to a basic environment can lead to the loss of stereochemical integrity at the α-carbon.
Q5: How can I minimize the degradation of Bzl-His-OMe during storage and experimental use?
A5: To minimize degradation:
-
Storage: Store Bzl-His-OMe as a solid in a cool, dry place. For solutions, prepare them fresh in a neutral buffer (pH 6-7.5) and use them promptly. Avoid long-term storage of solutions, especially at room temperature or in basic buffers.
-
Experimental Conditions: When possible, conduct reactions at or near neutral pH. If basic conditions are required, minimize the reaction time and temperature to reduce the extent of hydrolysis and racemization. The use of non-aqueous solvents can also mitigate hydrolysis.
Troubleshooting Guides
Issue 1: Unexpectedly low yield of desired product in a reaction involving Bzl-His-OMe.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Bzl-His-OMe | - Analyze the reaction mixture by HPLC or LC-MS to detect the presence of Nα-Benzoyl-L-histidine. - If hydrolysis is confirmed, consider performing the reaction in a non-aqueous solvent or at a lower pH if the reaction chemistry allows. - Shorten the reaction time and/or lower the reaction temperature. |
| Incorrect Stoichiometry | - Re-verify the concentration and purity of the Bzl-His-OMe starting material. - Ensure accurate measurement of all reagents. |
Issue 2: Formation of an unexpected stereoisomer in the final product.
| Possible Cause | Troubleshooting Steps |
| Racemization of Bzl-His-OMe | - Analyze the starting material and the final product by chiral HPLC to determine the enantiomeric purity. - If racemization is occurring, avoid prolonged exposure to basic conditions. - Consider using a different base or a coupling reagent known to suppress racemization. - Perform the reaction at a lower temperature. |
Data Presentation
Table 1: Expected pH-Dependent Degradation of Bzl-His-OMe
| pH Range | Primary Degradation Pathway | Relative Rate of Hydrolysis | Relative Rate of Racemization | Overall Stability |
| 1-3 | Acid-Catalyzed Hydrolysis | Moderate to High | Low | Low |
| 4-6 | Minimal Degradation | Low | Low | High |
| 7 | Minimal Degradation | Very Low | Very Low | Optimal |
| 8-10 | Base-Catalyzed Hydrolysis & Racemization | High | Moderate to High | Very Low |
| >10 | Rapid Base-Catalyzed Hydrolysis & Racemization | Very High | Very High | Extremely Low |
Note: This table represents expected trends based on general chemical principles. Actual rates will depend on specific conditions such as temperature, buffer composition, and concentration.
Experimental Protocols
Protocol 1: Determination of Bzl-His-OMe Hydrolysis Rate by HPLC
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., phosphate, borate).
-
Sample Preparation: Prepare a stock solution of Bzl-His-OMe in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Kinetic Run:
-
Equilibrate the buffer solution to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small aliquot of the Bzl-His-OMe stock solution to the buffer to achieve a final concentration of approximately 1 mg/mL.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.
-
Analyze the sample by reverse-phase HPLC.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.
-
Detection: UV at 230 nm.
-
Flow Rate: 1.0 mL/min.
-
-
-
Data Analysis:
-
Quantify the peak area of Bzl-His-OMe at each time point.
-
Plot the natural logarithm of the Bzl-His-OMe concentration versus time.
-
The pseudo-first-order rate constant (k) for hydrolysis is the negative of the slope of this plot.
-
Protocol 2: Assessment of Bzl-His-OMe Racemization by Chiral HPLC
-
Sample Preparation: Incubate Bzl-His-OMe in buffers of different pH values (e.g., pH 7, 9, 11) at a controlled temperature for a set period.
-
Sample Analysis:
-
Analyze the samples using a chiral HPLC method.
-
Chiral HPLC Conditions:
-
Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of hexane and ethanol with a suitable additive.
-
Detection: UV at 230 nm.
-
-
-
Data Analysis:
-
Determine the peak areas for the L- and D-enantiomers of Bzl-His-OMe.
-
Calculate the enantiomeric excess (ee%) or the ratio of L to D enantiomers to quantify the extent of racemization.
-
Visualizations
Caption: Degradation pathways of Bzl-His-OMe.
Caption: Workflow for Bzl-His-OMe stability study.
Validation & Comparative
A Comparative Guide to Protected Histidine Derivatives: Bzl-His-OMe, Boc-His(Boc)-OMe, and Fmoc-His(Trt)-OMe in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acids is a critical step in the successful synthesis of peptides. This guide provides an objective comparison of three commonly used protected histidine methyl ester derivatives: Nα-Boc-Nim-Bzl-L-histidine methyl ester (Bzl-His-OMe), Nα,Nim-bis(tert-butyloxycarbonyl)-L-histidine methyl ester (Boc-His(Boc)-OMe), and Nα-(9-Fluorenylmethoxycarbonyl)-Nim-trityl-L-histidine methyl ester (Fmoc-His(Trt)-OMe). We will delve into their performance, supported by experimental data, to aid in making informed decisions for your peptide synthesis strategies.
Executive Summary
The choice of a protected histidine derivative significantly impacts coupling efficiency, racemization risk, and the overall success of peptide synthesis. While Fmoc-His(Trt)-OMe is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) due to its compatibility with the Fmoc/tBu strategy, it is prone to racemization. Boc-His(Boc)-OMe offers an alternative in Boc-SPPS and has been shown to suppress racemization more effectively than trityl-protected histidine. The benzyl (Bzl) protecting group, used in Bzl-His-OMe, is a more traditional choice, often employed in Boc-based strategies, but can present its own set of challenges during deprotection. This guide will explore the nuances of each derivative to provide a clear comparative overview.
Data Presentation: A Head-to-Head Comparison
To facilitate a direct comparison, the following tables summarize key performance indicators for each protected histidine derivative based on available literature and experimental findings.
| Property | Bzl-His-OMe | Boc-His(Boc)-OMe | Fmoc-His(Trt)-OMe |
| Nα Protection | Boc | Boc | Fmoc |
| Side Chain (imidazole) Protection | Benzyl (Bzl) | tert-Butyloxycarbonyl (Boc) | Trityl (Trt) |
| Typical Synthesis Strategy | Boc-SPPS/Solution Phase | Boc-SPPS | Fmoc-SPPS |
| Solubility in DMF | Good | Good | Moderate to Good[1] |
| Solubility in NMP | Good | Good | Moderate to Good[1] |
| Solubility in DCM | Good | Good | Good |
Table 1: General Properties of Protected Histidine Derivatives
| Performance Metric | Bzl-His-OMe | Boc-His(Boc)-OMe | Fmoc-His(Trt)-OMe |
| Coupling Efficiency | Generally lower, can be problematic[2] | High | High |
| Racemization Risk | Moderate | Low[1] | High[1] |
| Side Chain Deprotection Conditions | Strong acid (e.g., HF) or catalytic hydrogenation[3] | TFA (concurrent with Nα-Boc deprotection)[4] | TFA-based cleavage cocktail[5] |
| Key Side Reactions | Potential for incomplete deprotection | Premature side-chain deprotection during Nα-Boc removal | Racemization, steric hindrance from Trt group |
Table 2: Performance Comparison in Peptide Synthesis
| Derivative | Coupling Conditions | Temperature | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 50 °C | 6.8 | [1] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | 50 °C | 0.18 | [1] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 90 °C | >16 | [1] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | 90 °C | 0.81 | [1] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 90 °C (2 min coupling) | 2.88 | [1] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | 90 °C (2 min coupling) | 1.29 | [1] |
Table 3: Comparative Racemization Data for Fmoc-protected Histidine Derivatives (Note: Data is for the free acid, but provides a strong indication of the side-chain protecting group's influence on racemization.)
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OMe
This protocol outlines a standard manual Fmoc-SPPS cycle for incorporating Fmoc-His(Trt)-OMe.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (2 times), and DMF (3 times).
3. Coupling of Fmoc-His(Trt)-OMe:
-
In a separate vial, dissolve Fmoc-His(Trt)-OMe (3 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin test.[6] If the test is positive (blue beads), recouple for another 1-2 hours.
4. Capping (Optional but Recommended):
-
After a successful coupling, wash the resin with DMF.
-
To block any unreacted amino groups, add a capping solution (e.g., acetic anhydride/DIPEA/DMF) and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF.
5. Final Cleavage and Deprotection:
-
After synthesis completion, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[5]
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-His(Boc)-OMe
This protocol outlines a standard manual Boc-SPPS cycle.
1. Resin Swelling and Deprotection:
-
Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1 hour.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.
-
Drain and wash the resin with DCM (3 times), IPA (2 times), and DCM (3 times).
2. Neutralization:
-
Add a 10% solution of DIPEA in DCM to the resin and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5 times).
3. Coupling of Boc-His(Boc)-OMe:
-
In a separate vial, dissolve Boc-His(Boc)-OMe (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours and monitor for completion with the ninhydrin test.
4. Final Cleavage and Deprotection:
-
After synthesis, wash the resin with DCM and dry.
-
Treat the resin with anhydrous Hydrogen Fluoride (HF) with an appropriate scavenger like anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).
Protocol 3: Deprotection of the Benzyl (Bzl) Group from Histidine
The Bzl group is typically removed under strong acidic conditions or via catalytic hydrogenation.
1. Strong Acid Cleavage (e.g., HF):
-
This is usually performed concurrently with the final cleavage from the resin in Boc-SPPS, as described in Protocol 2.
2. Catalytic Hydrogenation:
-
This method is more common in solution-phase synthesis.
-
Dissolve the Bzl-protected peptide in a suitable solvent (e.g., methanol, acetic acid).
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Stir the reaction under a hydrogen atmosphere until deprotection is complete (monitored by TLC or HPLC).
-
Filter off the catalyst and remove the solvent.
Mandatory Visualization
Logical Workflow for Selecting a Protected Histidine Derivative
Caption: Decision tree for selecting a protected histidine derivative.
Signaling Pathway: GPCR Activation by a Histidine-Containing Peptide Agonist
Caption: GPCR activation by a histidine-containing peptide.
Discussion and Recommendations
The choice between Bzl-His-OMe, Boc-His(Boc)-OMe, and Fmoc-His(Trt)-OMe is primarily dictated by the overall peptide synthesis strategy and the specific requirements of the target peptide.
-
Fmoc-His(Trt)-OMe remains a standard choice for Fmoc-SPPS. However, its significant propensity for racemization, especially at elevated temperatures or with prolonged activation times, is a major drawback.[1] For sequences where the chirality of the histidine residue is critical, alternative protecting groups or optimized, milder coupling conditions are strongly recommended.
-
Boc-His(Boc)-OMe presents a valuable alternative, particularly in Boc-SPPS. The electron-withdrawing nature of the Boc group on the imidazole ring helps to suppress racemization.[1] The main consideration is the lability of the side-chain Boc group, which can be partially removed during the repeated Nα-Boc deprotection steps with TFA. This can lead to side reactions if not carefully controlled.
-
Bzl-His-OMe is a more traditional choice within the Boc/Bzl strategy. While the Bzl group is stable to the acidic conditions used for Nα-Boc removal, its own removal requires harsh conditions like liquid HF or catalytic hydrogenation.[3] These methods may not be suitable for sensitive peptides or for laboratories not equipped to handle such hazardous reagents. Furthermore, histidine is known to be a difficult amino acid to couple efficiently using the Boc-benzyl strategy.[2]
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. Item - Schematic illustration of signal activation of human GPCRs by membrane-tethered peptide ligands. - Public Library of Science - Figshare [plos.figshare.com]
- 3. fiveable.me [fiveable.me]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
Protecting the Integrity of Histidine in Peptide Synthesis: A Comparative Guide to Bzl-Type and Trityl Protecting Groups
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The unique imidazole side chain of histidine presents a significant challenge, being susceptible to side-chain modifications such as acylation and, most notably, racemization. The choice of a suitable protecting group is therefore critical to ensure the desired peptide's stereochemical purity and overall integrity. This guide provides an objective comparison of the efficacy of Trityl (Trt) and Benzyl-type (in the form of Boc) protecting groups for the histidine side chain in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed protocols.
The imidazole ring of an unprotected histidine can lead to two primary complications during peptide synthesis: N-acylation and racemization.[1] The lone pair of electrons on the Nπ of the imidazole ring can facilitate the deprotonation of the alpha-carbon during amino acid activation, leading to a loss of stereochemistry.[2] Protecting this nitrogen is key to mitigating these unwanted side reactions.
Comparative Efficacy in Preventing Side-Chain Modification
The Trityl (Trt) group is a widely used, acid-labile protecting group for the histidine side chain in Fmoc-SPPS.[3][4] It is attached to the τ-nitrogen of the imidazole ring and provides steric hindrance that helps to reduce side-chain acylation. However, its position on the τ-nitrogen is not optimal for preventing racemization, which remains a significant concern.[2]
Recent studies have highlighted the use of alternative protecting groups, such as the tert-Butoxycarbonyl (Boc) group, on the histidine side chain. While technically not a benzyl group, its performance characteristics provide a valuable comparison against the Trityl group and represent a modern approach to mitigating histidine-related side reactions. A benzyl-type protecting group, Benzyloxymethyl (Bom), which protects the π-nitrogen, is also known to be highly effective at suppressing racemization, particularly in Boc-based synthesis.[3]
The following table summarizes the quantitative data on the level of the D-isomer of histidine (a measure of racemization) observed when using Trityl and Boc side-chain protection under various coupling conditions.
| Protecting Group | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [5] |
| 90 °C, 2 min | >16 | [5] | |
| Standard DIC/Oxyma | ~2.5 - 4.0 | [6][7] | |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [5] |
| 90 °C, 2 min | 0.81 | [5] |
As the data indicates, the use of a Boc protecting group on the histidine side chain significantly reduces the extent of racemization compared to the Trityl group, especially at elevated temperatures commonly used in microwave-assisted peptide synthesis.
Experimental Protocols
To aid researchers in evaluating and implementing these protecting groups, detailed experimental protocols for a standard coupling procedure and for the analysis of racemization are provided below.
Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH) (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature, or for a shorter duration at elevated temperatures if using a microwave synthesizer.
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. Repeat the coupling step if necessary.
Protocol for Determination of Histidine Racemization
This protocol describes a method to quantify the level of D-isomer formation for a histidine residue within a synthesized peptide.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Peptide Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Enzymatic Digestion: Subject the purified peptide to total enzymatic digestion using a combination of aminopeptidases and proteases (e.g., aminopeptidase M, prolidase) to break it down into its constituent amino acids.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide).
-
LC-MS Analysis: Analyze the derivatized amino acid mixture by liquid chromatography-mass spectrometry (LC-MS). The different stereoisomers of the derivatized histidine will have distinct retention times, allowing for their separation and quantification. The percentage of the D-isomer can be calculated from the peak areas of the D- and L-isomers.
Visualizing the Rationale: Protection Strategy and Racemization
The choice of protecting group and its position on the imidazole ring is crucial in preventing racemization. The following diagram illustrates the mechanistic basis for this.
Caption: Mechanism of histidine racemization and its prevention by Nπ protection.
The workflow for evaluating the efficacy of a protecting group in preventing racemization is a multi-step process involving synthesis, purification, and chiral analysis.
Caption: Experimental workflow for assessing protecting group efficacy against racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
- 7. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
Confirming Bzl-His-OMe Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation, such as N-α-benzyl-L-histidine methyl ester (Bzl-His-OMe), into a peptide or protein sequence is a critical step in ensuring the integrity and function of the synthesized molecule. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into their respective methodologies, present a comparative analysis of their performance, and provide supporting experimental data to aid in the selection of the most appropriate technique for your research needs.
Mass Spectrometry: The Workhorse for Modified Peptide Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the most prevalent and versatile method for the analysis of modified proteins and peptides. Its high sensitivity, speed, and ability to characterize post-translational and unnatural modifications make it an indispensable tool in modern proteomics.
Experimental Protocol: Bottom-Up Mass Spectrometry
A typical bottom-up proteomics workflow is employed to analyze the incorporation of Bzl-His-OMe.[1][2][3][4][5]
-
Protein/Peptide Purification: The sample containing the Bzl-His-OMe modified protein is first purified to remove contaminants that could interfere with the analysis.
-
Reduction and Alkylation: Disulfide bonds within the protein are reduced using agents like dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent their reformation. This step ensures the protein is unfolded and accessible to enzymatic digestion.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated using reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity. The separated peptides are then introduced into the mass spectrometer.
-
Data Acquisition: In the mass spectrometer, peptides are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio (m/z) is measured in an initial MS scan. Selected peptide ions are then isolated and fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions is measured in a tandem MS (MS/MS) scan.
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database that has been modified to include the mass of Bzl-His-OMe. The presence of fragment ions corresponding to the Bzl-His-OMe-containing peptide confirms its incorporation and can pinpoint its location within the sequence. The fragmentation of protonated histidine and its derivatives often involves characteristic losses, such as the loss of the imidazole side chain or parts of it, which can be diagnostic.[6][7]
Table 1: Key Parameters for LC-MS/MS Analysis of Peptides
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-40% B over 60 minutes |
| Flow Rate | 300 nL/min (for nano-LC) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 400-1600 |
| MS/MS Scan | Data-dependent acquisition of top 10 most intense ions |
| Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
Workflow for Mass Spectrometry Analysis
Mass Spectrometry Workflow for Bzl-His-OMe Confirmation.
Edman Degradation: The Classic Approach to N-Terminal Sequencing
Edman degradation is a powerful chemical method for sequentially determining the amino acid sequence of a peptide or protein from its N-terminus.[8][9][10][11][12][13][14][15] While largely superseded by mass spectrometry for high-throughput proteomics, it remains a valuable tool for unambiguous N-terminal sequence confirmation, especially for purified proteins.
Experimental Protocol: Edman Degradation
-
Sample Preparation: A purified sample of the Bzl-His-OMe containing peptide is required. The N-terminus of the peptide must be unmodified for the reaction to proceed.[9]
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.
-
Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.
-
Cycling: The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, and identification.
The identification of a modified amino acid like Bzl-His-OMe requires the synthesis of a corresponding PTH-Bzl-His-OMe standard to determine its characteristic retention time.[16]
Logical Flow of Edman Degradation Cycles
The iterative cycle of Edman degradation.
NMR Spectroscopy: A Non-Destructive Look at Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution.[17][18][19][20][21] For the analysis of Bzl-His-OMe incorporation, NMR can confirm the presence of the benzyl group and its attachment to the histidine residue.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A highly purified and concentrated sample of the Bzl-His-OMe containing peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired. The chemical shifts of the protons on the benzyl group and the histidine imidazole ring will be indicative of the modification.[22] The aromatic protons of the benzyl group will appear in a distinct region of the spectrum (typically 7.2-7.5 ppm).
-
2D NMR (COSY, TOCSY, NOESY): Two-dimensional NMR experiments are performed to establish connectivity between protons.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which can confirm the proximity of the benzyl group to the histidine residue.
-
-
Data Analysis: The chemical shifts and correlations observed in the NMR spectra are analyzed to confirm the structure of the Bzl-His-OMe residue and its place within the peptide sequence.[23]
Performance Comparison
Table 2: Comparison of Analytical Techniques for Bzl-His-OMe Incorporation
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Primary Application | Identification and quantification of modified peptides in complex mixtures. | N-terminal sequencing of purified peptides. | Structural elucidation of purified peptides in solution. |
| Sensitivity | High (femtomole to attomole) | Moderate (picomole)[10] | Low (micromole to nanomole) |
| Sample Requirement | Low | Moderate, requires high purity | High, requires high purity and concentration |
| Throughput | High | Low | Low |
| Information Provided | Molecular weight, fragmentation pattern, sequence information, site of modification. | N-terminal sequence. | 3D structure, dynamics, connectivity of atoms. |
| Confirmation of Bzl-His-OMe | Confirmed by mass shift and fragmentation pattern. | Requires a PTH-Bzl-His-OMe standard for confirmation. | Confirmed by characteristic chemical shifts and NOE correlations. |
| Key Advantage | High sensitivity and ability to analyze complex mixtures. | Unambiguous N-terminal sequence determination. | Non-destructive, provides detailed structural information. |
| Key Limitation | Indirect sequence information, potential for ambiguous fragmentation. | Only sequences from the N-terminus, not suitable for blocked N-termini. | Low sensitivity, requires large amounts of pure sample. |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique to confirm the incorporation of Bzl-His-OMe depends on the specific research question and the available sample.
-
Mass Spectrometry is the go-to method for rapid and sensitive confirmation, especially when dealing with complex mixtures or when information about the exact location of the modification within a larger protein is required.
-
Edman Degradation provides an orthogonal and definitive confirmation of the N-terminal sequence, which can be invaluable for quality control and regulatory purposes, provided a purified peptide and a synthetic standard are available.
-
NMR Spectroscopy offers the most detailed structural information, confirming not only the presence of the Bzl-His-OMe modification but also its impact on the local peptide structure. However, its lower sensitivity and higher sample requirements make it less suitable for routine screening.
For a comprehensive and robust validation of Bzl-His-OMe incorporation, a combination of these techniques is often the most powerful approach. For instance, LC-MS/MS can be used for initial screening and localization, followed by Edman degradation for N-terminal confirmation and/or NMR spectroscopy for detailed structural characterization of the final, purified product.
References
- 1. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - BR [thermofisher.com]
- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 9. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ehu.eus [ehu.eus]
- 15. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 18. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. scholarship.haverford.edu [scholarship.haverford.edu]
- 23. feh.scs.illinois.edu [feh.scs.illinois.edu]
NMR-Based Structural Validation of Peptides Containing Nα-Benzyl-L-histidine Methyl Ester (Bzl-His-OMe): A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic peptides. This guide provides a comparative framework for utilizing NMR studies to validate the structure of peptides incorporating the protected amino acid Nα-Benzyl-L-histidine methyl ester (Bzl-His-OMe). While specific spectral data for Bzl-His-OMe itself is not extensively published, this guide offers detailed experimental protocols and comparative data from a structurally related compound, 4(5)-Benzyl-L-histidine, to facilitate the structural verification of novel peptides.
Data Presentation: Comparative NMR Data
The following tables summarize ¹H and ¹³C NMR chemical shift data for 4(5)-Benzyl-L-histidine, a compound with a similar benzyl group on the histidine side chain. Researchers can use this data as a reference point for interpreting the spectra of their Bzl-His-OMe containing peptides, paying close attention to the characteristic signals of the benzyl and histidine moieties.
Table 1: ¹H NMR Chemical Shift Data for 4(5)-Benzyl-L-histidine in D₂O [1]
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Imidazole C2-H | 7.99 | s | - |
| Benzyl CH₂ | 3.51 | dd | 17.7, 17.1 |
| α-H | 3.31 | t | 7.2 |
| β-H | 2.70 | ddd | 7.4, 7.2, 3.3 |
| Aromatic H | 6.83-6.60 | m | - |
Table 2: ¹³C NMR Chemical Shift Data for 4(5)-Benzyl-L-histidine in D₂O/CD₃COOD [1]
| Carbon | Chemical Shift (δ) in ppm |
| C=O (Carboxyl) | 172.6 |
| Imidazole C4 | 136.8 |
| Imidazole C5 | 133.2 |
| Aromatic C (Quaternary) | 130.4 |
| Aromatic CH | 129.2, 128.6, 127.5 |
| Imidazole C2 | 123.8 |
| α-C | 53.7 |
| Benzyl CH₂ | 29.1 |
| β-C | 25.2 |
Table 3: Typical ¹H Chemical Shift Ranges for Amino Acid Residues in Peptides
| Amino Acid Residue | α-H | β-H | Other Side Chain Protons | Amide NH |
| Histidine | 4.6-4.8 | 3.1-3.3 | Imidazole C2-H: 7.8-8.6, C4-H: 7.0-7.4 | 8.0-8.5 |
| Phenylalanine | 4.6-4.8 | 2.9-3.2 | Aromatic: 7.2-7.4 | 7.8-8.3 |
| Alanine | 4.3-4.5 | 1.3-1.5 | - | 8.1-8.4 |
| Glycine | 3.9-4.1 | - | - | 8.2-8.6 |
| Leucine | 4.3-4.5 | 1.6-1.8 | γ-H: 1.5-1.7, δ-CH₃: 0.8-1.0 | 8.0-8.3 |
| Valine | 4.1-4.3 | 2.1-2.3 | γ-CH₃: 0.9-1.1 | 8.0-8.4 |
Note: Chemical shifts are dependent on solvent, pH, temperature, and peptide sequence.
Experimental Protocols
A meticulous experimental approach is critical for obtaining high-quality NMR data. The following protocols provide a detailed methodology for the NMR analysis of synthetic peptides.
1. Sample Preparation [2][3][4][5]
-
Purity: The peptide sample should be of high purity, typically >95%, as determined by HPLC and mass spectrometry.
-
Concentration: For 1D and 2D NMR of small peptides, a concentration of 1-5 mM is generally recommended.[3][5]
-
Solvent: A suitable deuterated solvent must be chosen to minimize background signals. Common choices include Deuterium Oxide (D₂O) or deuterated organic solvents like DMSO-d₆ or CD₃OD, depending on the peptide's solubility. For experiments observing amide protons, a mixture of 90% H₂O and 10% D₂O is typically used.
-
Buffer: If an aqueous solution is used, a buffer system such as phosphate-buffered saline (PBS) is common. The salt concentration should ideally be below 300 mM to avoid signal broadening.[2]
-
pH: The pH of the sample should be carefully adjusted, as it can significantly influence chemical shifts, especially for residues like histidine.
-
Internal Standard: An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), should be added for accurate chemical shift referencing.
2. NMR Data Acquisition [5][6][7]
A series of NMR experiments should be conducted to obtain a comprehensive structural validation.
-
1D ¹H NMR: This is the initial and fundamental experiment to assess the overall sample quality, check for impurities, and observe the general proton environment.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons that are typically separated by two or three bonds, which is crucial for identifying adjacent protons within an amino acid residue.[5][6]
-
2D TOCSY (Total Correlation Spectroscopy): TOCSY reveals the entire spin system of an amino acid residue, correlating all protons within that residue.[5][6] This is particularly useful for identifying the type of amino acid.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space (< 5 Å), regardless of whether they are bonded.[5] This is essential for determining the peptide's three-dimensional conformation.
-
¹³C NMR (1D and 2D HSQC/HMBC):
-
1D ¹³C NMR: Provides information on the carbon backbone and side chains.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon signals.[5]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming connectivity and assigning quaternary carbons.[5]
-
3. Data Processing and Analysis
-
The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova, NMRPipe). This involves Fourier transformation, phase correction, baseline correction, and referencing.
-
The processed spectra are then analyzed to assign the observed signals to specific nuclei in the peptide. This is a stepwise process that often starts with identifying the unique spin systems in the TOCSY spectrum and then using the COSY and NOESY spectra to link them in the correct sequence.
Mandatory Visualizations
The following diagrams illustrate the general workflow for NMR-based peptide structure validation and a logical pathway for data interpretation.
References
- 1. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. nmr-bio.com [nmr-bio.com]
- 4. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. chem.uzh.ch [chem.uzh.ch]
A Comparative Analysis of Coupling Reagents for the Synthesis of Bzl-His-OMe
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of amino acid derivatives is paramount. This guide provides a comparative analysis of common coupling reagents for the esterification of Nα-Boc-N(im)-benzyl-L-histidine (Boc-L-His(Bzl)-OH) to its methyl ester, Bzl-His-OMe. We will delve into experimental protocols and present a summary of expected performance to aid in the selection of the most suitable reagent.
The synthesis of Bzl-His-OMe is a crucial step in the preparation of various peptide-based therapeutics and research compounds. The choice of coupling reagent significantly impacts the reaction's yield, purity, and, most critically, the preservation of the chiral integrity of the histidine residue. Histidine is notoriously susceptible to racemization during activation of its carboxyl group, a side reaction that can compromise the biological activity of the final product. This guide compares the performance of several widely used coupling reagents for this transformation.
General Experimental Workflow
The esterification of Boc-L-His(Bzl)-OH with methanol generally follows the workflow depicted below. The core principle involves the activation of the carboxylic acid group by a coupling reagent, followed by nucleophilic attack by methanol to form the methyl ester.
Caption: General workflow for the coupling reagent-mediated esterification of Boc-L-His(Bzl)-OH.
Comparative Performance of Coupling Reagents
The following table summarizes the expected performance of various coupling reagents in the synthesis of Bzl-His-OMe. The data is compiled from literature precedents on similar esterification and peptide coupling reactions, as direct comparative studies for this specific reaction are limited.
| Coupling Reagent | Typical Yield | Racemization Risk | Key Advantages | Key Disadvantages |
| DCC/DMAP | Good to Excellent | Moderate to High | Cost-effective, well-established (Steglich esterification).[1][2] | Dicyclohexylurea (DCU) byproduct can be difficult to remove; risk of racemization.[1][3] |
| EDC/HOBt | Good | Low to Moderate | Water-soluble carbodiimide and byproduct simplify workup.[3][4] | Primarily used for amide bond formation, less data on esterification efficiency. |
| HBTU/Base | Good to Excellent | Low to Moderate | High reactivity and efficiency in peptide coupling.[3] | Primarily designed for amide bonds; potential for side reactions. |
| HATU/Base | Excellent | Low | Faster and more efficient than HBTU, with reduced racemization.[3] | Higher cost compared to other reagents. |
| COMU/Base | Excellent | Low | High solubility, safety (non-explosive), and efficiency; water-soluble byproducts.[5][6][7][8] | Higher cost. |
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of Bzl-His-OMe using different coupling reagents. These are generalized procedures and may require optimization for specific laboratory conditions.
Protocol 1: Dicyclohexylcarbodiimide/4-Dimethylaminopyridine (DCC/DMAP) - Steglich Esterification
This method is a classic and cost-effective approach for esterification.[1][2][9]
Materials:
-
Boc-L-His(Bzl)-OH
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-L-His(Bzl)-OH (1 equivalent) in anhydrous DCM.
-
Add anhydrous methanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole (EDC/HOBt)
This method utilizes a water-soluble carbodiimide, which simplifies the purification process.[4]
Materials:
-
Boc-L-His(Bzl)-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Methanol
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve Boc-L-His(Bzl)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
-
Add anhydrous methanol (1.5 equivalents) and DIPEA (2 equivalents).
-
Cool the mixture to 0 °C.
-
Add EDC·HCl (1.2 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Uronium/Aminium Salt Reagents (HATU, HBTU, COMU)
These reagents are highly efficient and often lead to lower racemization.[3][5][7][10] The protocol is similar for HATU, HBTU, and COMU, with minor adjustments to the base.
Materials:
-
Boc-L-His(Bzl)-OH
-
HATU, HBTU, or COMU
-
Anhydrous Methanol
-
Anhydrous DMF or DCM
-
DIPEA or 2,4,6-Collidine
Procedure:
-
Dissolve Boc-L-His(Bzl)-OH (1 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent (HATU, HBTU, or COMU; 1.1 equivalents).
-
Add anhydrous methanol (1.5 equivalents).
-
Add the base (DIPEA or 2,4,6-collidine; 2 equivalents for HATU/HBTU, 1 equivalent for COMU) to the mixture at 0 °C.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, work up the mixture as described in Protocol 2.
-
Purify the product by silica gel chromatography.
Logical Relationships in Coupling Agent Selection
The choice of coupling reagent often involves a trade-off between cost, efficiency, and the potential for side reactions. The following diagram illustrates the decision-making process based on key experimental considerations.
Caption: Decision tree for selecting a coupling reagent for Bzl-His-OMe synthesis.
Conclusion
The selection of an appropriate coupling reagent for the synthesis of Bzl-His-OMe is a critical decision that balances reaction efficiency, cost, and the prevention of racemization. For cost-sensitive applications where purification of the DCU byproduct is manageable, the traditional DCC/DMAP (Steglich esterification) method remains a viable option. For syntheses where ease of workup is a priority, the use of water-soluble EDC/HOBt is advantageous. However, for applications demanding high yields and minimal racemization, the modern uronium-based reagents such as HATU and COMU are superior choices, with COMU offering additional benefits in terms of safety and solubility.[5][7][10] Researchers should carefully consider the specific requirements of their synthesis to select the optimal reagent for producing high-quality Bzl-His-OMe.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Bot Detection [iris-biotech.de]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Assessing the Purity of Synthetic Peptides: A Comparative Guide for Histidine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic peptides is paramount for the reliability and reproducibility of scientific research and the safety and efficacy of therapeutic agents. Histidine, a frequently incorporated amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS), primarily due to the reactivity of its imidazole side chain. The choice of protecting group for the histidine residue is a critical determinant of the final peptide's purity, directly impacting side reactions such as racemization. This guide provides a comprehensive comparison of synthetic peptides produced using Nα-benzyloxycarbonyl-L-histidine methyl ester (Bzl-His-OMe) and other common histidine-protecting groups, supported by experimental data and detailed analytical protocols.
The Critical Role of Histidine Protection in Peptide Purity
Histidine's imidazole ring is susceptible to side reactions, most notably racemization, during the activation step of peptide coupling. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity. Effective protection of the imidazole ring is therefore essential to minimize these side reactions and ensure the synthesis of a homogenous, high-purity peptide.
Comparison of Histidine Protecting Groups
The selection of an appropriate protecting group for histidine is a crucial step in designing a successful peptide synthesis strategy. The ideal protecting group should effectively suppress racemization, be stable throughout the synthesis, and be cleanly removable under conditions that do not compromise the integrity of the peptide. Below is a comparison of commonly used histidine protecting groups.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Typical Purity Range (%) |
| Benzyl (Bzl) | Benzyl group on the τ-nitrogen | - Readily available and cost-effective. | - Prone to racemization.[1] | 85-95 |
| Trityl (Trt) | Triphenylmethyl group on the τ-nitrogen | - Sterically hinders the imidazole nitrogen, reducing racemization.[1] - Acid-labile, compatible with Fmoc chemistry. | - Can be bulky and may hinder coupling efficiency in some sequences. | >95 |
| tert-Butoxymethyl (Bom) | tert-Butoxymethyl group on the π-nitrogen | - Very effective at suppressing racemization by protecting the π-nitrogen.[2] | - Can release formaldehyde during cleavage, requiring specific scavengers. | >98 |
| π-Benzyloxymethyl (Bom) | Benzyloxymethyl group on the π-nitrogen | - Effectively suppresses racemization.[2] | - More expensive and challenging to synthesize the protected amino acid. | >98 |
| 2,4-Dinitrophenyl (Dnp) | 2,4-Dinitrophenyl group on the π-nitrogen | - Stable to most synthesis and cleavage conditions. | - Requires a specific deprotection step with a thiol-containing reagent. | >95 |
Note: The typical purity range is an estimate based on literature and can vary significantly depending on the peptide sequence, synthesis conditions, and purification methods.
Experimental Protocols for Purity Assessment
Accurate assessment of synthetic peptide purity requires a combination of analytical techniques. The following are standard protocols for the most common methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from its impurities.[3]
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[3] Centrifuge or filter the sample to remove any particulates.
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.[3]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5-60% B over 20-30 minutes.[3]
-
Flow Rate: 1.0 mL/min for analytical columns.
-
Temperature: 30-45°C.[3]
-
-
Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[3]
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[3]
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring that the correct product has been formed.[4][5]
Protocol:
-
Sample Preparation: The peptide sample is prepared similarly to HPLC analysis, often diluted from the same stock solution.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptides.[4]
-
Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the main component and any impurities. The observed mass-to-charge ratio (m/z) is used to calculate the molecular weight.
-
Tandem MS (MS/MS): For further confirmation, the main peptide ion can be fragmented to produce a characteristic fragmentation pattern that can be used to verify the amino acid sequence.[6]
-
-
Data Analysis: The experimental molecular weight is compared to the theoretical molecular weight of the target peptide.
Amino Acid Analysis (AAA) for Composition and Content
Amino acid analysis is used to determine the amino acid composition of the peptide and to quantify the net peptide content.[7][8]
Protocol:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.[8]
-
Derivatization: The hydrolyzed amino acids are often derivatized with a reagent (e.g., AccQ-Tag™) to make them detectable by fluorescence or UV.[7]
-
Chromatographic Separation: The derivatized amino acids are separated by reversed-phase HPLC.[7]
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.[7]
-
Data Analysis: The relative ratios of the amino acids are compared to the theoretical composition of the peptide. The total amount of amino acids is used to calculate the net peptide content of the sample, which accounts for water and counter-ions.[9]
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Purity Assessment
The following diagram illustrates the logical flow of experiments for the comprehensive assessment of synthetic peptide purity.
Caption: Workflow for Synthesis and Purity Assessment of Peptides.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Synthetic peptides are frequently used as tools to study cellular signaling pathways. For instance, peptides designed to mimic or inhibit protein-protein interactions are crucial for dissecting pathways like the one initiated by Receptor Tyrosine Kinases (RTKs).
Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Conclusion
The purity of synthetic peptides, particularly those containing histidine, is heavily influenced by the choice of protecting group for the imidazole side chain. While Bzl-His-OMe is a commonly used reagent, alternatives such as Trt-, Bom-, and Dnp-protected histidine can offer significant advantages in minimizing racemization and improving the final purity of the peptide product. A comprehensive assessment of peptide purity, employing a combination of HPLC, mass spectrometry, and amino acid analysis, is essential to ensure the quality and reliability of synthetic peptides for research and therapeutic applications. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their peptide synthesis and analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]
- 6. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. chimia.ch [chimia.ch]
Navigating the Nuances of Peptide Synthesis: A Comparative Guide to Histidine Protection and its Impact on Biological Activity
For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a cornerstone of innovation. The choice of protecting groups for reactive amino acid side chains is a critical determinant of synthetic success and, potentially, the final biological activity of the peptide. This is particularly true for histidine, an amino acid whose imidazole side chain presents unique challenges and opportunities in peptide synthesis. This guide provides a comparative analysis of peptides synthesized using Nim-benzyl-L-histidine methyl ester (Bzl-His-OMe) versus analogs, focusing on how different histidine protection strategies can influence biological outcomes.
The imidazole ring of histidine is nucleophilic and can cause undesirable side reactions during peptide synthesis, including racemization. To mitigate these issues, various protecting groups are employed for the imidazole nitrogen (Nim). The benzyl (Bzl) group, often used in conjunction with the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, is a well-established protecting group. However, the rise of the milder 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy has led to the widespread use of other protecting groups, such as the trityl (Trt) group.
This guide will delve into a comparative analysis of Gonadotropin-Releasing Hormone (GnRH) analogs, a class of peptides where the histidine at position 2 is crucial for receptor binding and biological activity. We will examine how the choice of a benzyl-type versus a trityl-type protecting group for this critical histidine residue can be approached in synthesis and what the implications are for the peptide's function.
Comparative Analysis of GnRH Analogs: A Case Study in Histidine Protection
Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is a key regulator of the reproductive system[1]. Analogs of GnRH are widely used in therapeutic applications ranging from in vitro fertilization to cancer treatment[2]. The histidine residue at position 2 is known to be critical for receptor binding[1]. Therefore, ensuring its correct incorporation and stereochemistry during synthesis is paramount.
Table 1: Comparison of Synthetic Strategies and Biological Activity Data for GnRH Analogs with Different Histidine Protecting Groups
| Parameter | Peptide Synthesized with Bzl-type Protection (e.g., Bom) | Peptide Synthesized with Trt-type Protection |
| Peptide Analog | [D-Phe6]-GnRH | Acyline ([Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Pal(3)3, Ser4, Tyr5, D-Cit6, Leu7, Arg8, Pro9, D-Ala10]-NH2) |
| Histidine Protection | Nim-Benzyloxymethyl (Bom) | Nim-Trityl (Trt) |
| Synthesis Strategy | Boc-SPPS | Fmoc-SPPS |
| Biological Assay | In vivo LH release in rats | In vitro competitive binding assay (human GnRH receptor) |
| Quantitative Data | 100% relative potency to native GnRH | IC50 = 0.52 nM |
| Reference | (Implied from general Boc/Bzl synthesis principles) | [3] |
Note: The peptides in this table are different GnRH analogs. This comparison is illustrative of the synthetic choices and resulting biological data for peptides where histidine is protected by either a benzyl-type or a trityl-type group.
Experimental Methodologies
Synthesis of GnRH Analogs
The synthesis of GnRH analogs is typically performed using solid-phase peptide synthesis (SPPS). Below are generalized protocols for the Boc and Fmoc strategies, highlighting the incorporation of the histidine residue.
Boc-SPPS Protocol (for Bzl-type protection):
-
Resin Preparation: A suitable resin, such as a benzhydrylamine resin for a C-terminal amide, is swelled in dichloromethane (DCM).
-
Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
-
Neutralization: The resin is neutralized with a solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling: The next Boc-protected amino acid, including Boc-His(Bom)-OH, is activated with a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) and coupled to the resin.
-
Washing: The resin is thoroughly washed with DCM and other solvents after each deprotection and coupling step.
-
Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups (including the Nim-Bom group) are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers.
Fmoc-SPPS Protocol (for Trt-type protection):
-
Resin Preparation: A Rink amide resin is typically used for peptides with a C-terminal amide and is swelled in dimethylformamide (DMF).
-
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in DMF (e.g., 20% piperidine/DMF).
-
Washing: The resin is washed extensively with DMF.
-
Coupling: The next Fmoc-protected amino acid, such as Fmoc-His(Trt)-OH, is activated with a coupling reagent like HBTU or HATU in the presence of a base such as DIEA and coupled to the resin.
-
Washing: The resin is washed with DMF.
-
Repeat Cycles: Steps 2-5 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (including the Nim-Trt group) are removed using a cleavage cocktail, typically containing TFA with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Diagram of a Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow
A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Biological Activity Assays
In Vitro GnRH Receptor Binding Assay:
This assay measures the ability of a synthetic peptide to compete with a radiolabeled GnRH analog for binding to the GnRH receptor, typically expressed in cell membranes.
-
Membrane Preparation: Cell membranes expressing the human GnRH receptor are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled GnRH analog is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test peptide (the competitor).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, often by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. A lower IC50 value indicates a higher binding affinity.
In Vivo Luteinizing Hormone (LH) Release Assay:
This assay assesses the ability of a GnRH analog to stimulate the release of LH from the pituitary gland in an animal model.
-
Animal Model: Ovariectomized female rats are often used as a model system.
-
Peptide Administration: The test peptide is administered to the animals, typically via subcutaneous or intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points after peptide administration.
-
Hormone Measurement: The concentration of LH in the serum is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The peak LH release and the total amount of LH released over time are calculated and compared to the response elicited by native GnRH or a standard agonist.
Signaling Pathway of GnRH Receptor Activation
The signaling cascade initiated by GnRH binding to its receptor.
Discussion and Conclusion
The choice between a benzyl-type protecting group like Bom (often used in Boc-SPPS) and a trityl-type protecting group (common in Fmoc-SPPS) for histidine has several implications for the synthesis and final product.
-
Synthesis Strategy: The primary driver for the choice of protecting group is the overall SPPS strategy. Bzl and its derivatives are compatible with the strong acid cleavage conditions of Boc-SPPS, while the acid-labile Trt group is orthogonal to the base-labile Fmoc group, making it ideal for Fmoc-SPPS.
-
Racemization: Both Bzl and Trt protecting groups on the Nim nitrogen are effective at reducing racemization of the histidine residue during coupling.
-
Side Reactions: The Trt group is bulky and can sometimes lead to incomplete deprotection or side reactions if not cleaved properly. The cleavage of Bzl groups requires harsh conditions (HF), which can potentially damage sensitive residues in the peptide.
-
Biological Activity: Assuming successful synthesis and purification, the final peptide should be identical regardless of the protecting group used during synthesis, as these groups are removed in the final cleavage step. Therefore, the biological activity of a peptide synthesized with Bzl-His-OMe should, in theory, be identical to that of the same peptide synthesized with Fmoc-His(Trt)-OH. Any observed differences in biological activity would more likely be due to impurities or modifications that occurred during synthesis or cleavage, rather than an intrinsic property imparted by the protecting group itself.
References
- 1. peptide.com [peptide.com]
- 2. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 3. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of using Bzl-His-OMe in large-scale peptide synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-im-benzyl-L-histidine methyl ester (Bzl-His-OMe) and its derivatives in large-scale peptide manufacturing. This guide provides a detailed comparison with common alternatives, focusing on cost, efficiency, and purity.
In the landscape of large-scale peptide synthesis, the choice of protecting groups for trifunctional amino acids is a critical decision that significantly impacts process efficiency, final product purity, and overall manufacturing cost. Histidine, with its reactive imidazole side chain, presents a particular challenge due to its propensity for racemization and side reactions during coupling. While trityl (Trt) based protecting groups, such as in Fmoc-His(Trt)-OH and Boc-His(Trt)-OH, are the current industry standard, the use of benzyl (Bzl) protection on the imidazole nitrogen offers a potential alternative. This guide provides a thorough cost-benefit analysis of employing Bzl-protected histidine derivatives, specifically focusing on Bzl-His-OMe and its Nα-protected forms, in comparison to their Trt-protected counterparts for large-scale peptide production.
Executive Summary
The selection of a histidine derivative for large-scale solid-phase peptide synthesis (SPPS) involves a trade-off between raw material cost, coupling efficiency, risk of racemization, and the conditions required for final deprotection.
-
Cost: Nα-protected N-im-benzyl-L-histidine derivatives, such as Boc-His(Bzl)-OH and Fmoc-His(Bzl)-OH, are generally more expensive than their widely used trityl-protected (Trt) counterparts. This initial higher cost must be weighed against potential downstream savings.
-
Racemization: Histidine is highly susceptible to racemization during activation for coupling. While π-nitrogen protection is known to suppress racemization, the Bzl group's effectiveness can be dependent on the coupling conditions. Comparative data suggests that other protecting groups, like Boc on the side chain, can offer superior suppression of racemization, especially at elevated temperatures.
-
Coupling and Deprotection: The Bzl group is stable to the conditions of both Fmoc and Boc SPPS. However, its removal from the imidazole side chain typically requires harsh acidic conditions, such as treatment with liquid hydrogen fluoride (HF), which may not be suitable for all peptides and requires specialized equipment.
This analysis concludes that while Bzl-protection for histidine is a viable option, its application in large-scale synthesis is nuanced. It may be considered in specific cases where its unique properties are advantageous, but for general use, the well-established Trt-protected derivatives often present a more balanced and cost-effective solution.
Comparative Analysis of Histidine Derivatives
The following tables summarize the key performance indicators for Bzl-protected histidine derivatives against the industry-standard Trt-protected versions.
Table 1: Cost Comparison of Nα-Protected Histidine Derivatives
| Derivative | Price Range (per gram) | Key Considerations |
| Boc-His(Bzl)-OH | $32 - $50 | Higher initial cost compared to Trt-protected version. |
| Fmoc-His(Bzl)-OH | ~$30 | Higher initial cost. |
| Boc-His(Trt)-OH | $20 - $35 | Generally more cost-effective for large-scale use. |
| Fmoc-His(Trt)-OH | $15 - $30 | Most commonly used and cost-effective option for Fmoc-SPPS. |
Note: Prices are indicative and can vary significantly based on supplier, purity, and purchase volume.
Table 2: Performance Comparison in Peptide Synthesis
| Parameter | Bzl-Protected Histidine | Trt-Protected Histidine |
| Racemization | Prone to racemization, especially with base-mediated coupling methods. The position of the Bzl group (τ vs. π) can influence the extent of racemization. | Also susceptible to racemization, but extensive literature and optimized protocols are available to minimize it. |
| Coupling Efficiency | Generally considered a "difficult" amino acid to couple, similar to other histidine derivatives. | Well-characterized coupling behavior with a wide range of activating agents. |
| Side Chain Stability | Stable to standard Fmoc and Boc SPPS conditions. | Stable to standard Fmoc and Boc SPPS conditions. |
| Deprotection | Requires strong acid (e.g., HF) for removal from the imidazole side chain. | Typically removed with trifluoroacetic acid (TFA) under standard cleavage conditions. |
| Side Reactions | Potential for side reactions during harsh deprotection, especially with sensitive residues in the peptide sequence. | Trityl cations generated during cleavage can lead to side reactions if not properly scavenged. |
Experimental Protocols
To facilitate a direct comparison of histidine derivatives in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Comparative Coupling Efficiency of Histidine Derivatives in SPPS
Objective: To determine the relative coupling efficiency of Boc-His(Bzl)-OH and Boc-His(Trt)-OH.
Materials:
-
Rink Amide MBHA resin
-
Boc-His(Bzl)-OH
-
Boc-His(Trt)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
Kaiser Test Kit
Workflow:
Caption: Workflow for comparing coupling efficiency.
Procedure:
-
Swell Rink Amide MBHA resin in DMF for 1 hour.
-
Perform Fmoc deprotection using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Split the resin equally into two reaction vessels.
-
Vessel 1: Dissolve Boc-His(Bzl)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 5 minutes. Add the solution to the resin and react for 2 hours.
-
Vessel 2: Dissolve Boc-His(Trt)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 5 minutes. Add the solution to the resin and react for 2 hours.
-
After 2 hours, take a small sample of resin from each vessel, wash with DMF, and perform a Kaiser test.
-
Record the results to qualitatively assess the extent of coupling.
Protocol 2: HPLC-Based Racemization Assay for Histidine Derivatives
Objective: To quantify the level of D-histidine present after a coupling reaction.
Materials:
-
Peptide containing the histidine residue of interest
-
6N HCl
-
Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T)
-
HPLC system with UV detector
-
Mobile phase: Water/Methanol/Formic Acid (e.g., 30:70:0.006)
-
D- and L-Histidine standards
Workflow:
Caption: Workflow for racemization analysis by HPLC.
Procedure:
-
Place a known amount of the synthesized peptide in a hydrolysis tube.
-
Add 6N HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and dry it completely under vacuum.
-
Reconstitute the dried amino acid mixture in the HPLC mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., 30:70:0.006 Water:Methanol:Formic Acid) at a flow rate of 0.5 mL/min.
-
Set the column temperature to 15°C.
-
Set the UV detector to 205 nm.
-
Inject the D- and L-histidine standards to determine their respective retention times.
-
Inject the hydrolyzed peptide sample.
-
Integrate the peak areas corresponding to the D- and L-histidine enantiomers.
-
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His) / (Area(D-His) + Area(L-His))] x 100.
Discussion of Key Decision Factors
Racemization Control
Histidine is particularly prone to racemization through the abstraction of the α-proton, a process that can be catalyzed by the imidazole ring's π-nitrogen.[1] Protecting this nitrogen is a key strategy to mitigate racemization. While the Bzl group provides this protection, its electron-donating nature may not be as effective at reducing the basicity of the imidazole ring as electron-withdrawing groups.
A study comparing Fmoc-His(Boc)-OH with Fmoc-His(Trt)-OH demonstrated a significant reduction in racemization when using the Boc-protected side chain, especially at elevated temperatures.[2] For example, at 90°C, Fmoc-His(Boc)-OH showed only 0.81% epimerization compared to over 16% for Fmoc-His(Trt)-OH.[2] This suggests that for processes involving heating or for sequences particularly sensitive to racemization, exploring alternatives to both Trt and Bzl, such as Boc-protected histidine, could be highly beneficial.
Deprotection Strategy and Side Reactions
The choice of a side-chain protecting group is intrinsically linked to the overall deprotection strategy. The Bzl group is typically removed under strong acidic conditions, most commonly with liquid HF.[3][4] This is a significant consideration for large-scale manufacturing as it requires specialized, hazardous material handling infrastructure. Furthermore, HF cleavage can lead to side reactions with sensitive amino acids like tryptophan, methionine, and cysteine if not carefully controlled with appropriate scavengers.[5]
In contrast, the Trt group is labile to TFA, the same reagent used for cleavage from many common resins in Fmoc-SPPS. This simplifies the final deprotection step, making the process more streamlined and avoiding the need for HF. However, the trityl cation formed during deprotection can cause side reactions, which necessitates the use of scavengers.[6]
The logical relationship for selecting a deprotection strategy is outlined below:
Caption: Deprotection strategy decision pathway.
Conclusion and Recommendations
The use of Bzl-His-OMe and its Nα-protected derivatives in large-scale peptide synthesis presents a classic cost-benefit trade-off.
Costs: The initial investment in Bzl-protected histidine is higher than for the more common Trt-protected derivatives. This cost may be justifiable if it leads to a significant increase in the final purity and yield of a high-value peptide, thereby reducing purification costs and improving the overall process economy. However, for many standard peptide syntheses, the higher raw material cost of Bzl-His derivatives is a significant drawback.
Benefits: The primary theoretical benefit of the Bzl group is the protection of the imidazole π-nitrogen, which can help to reduce racemization. However, the available data suggests that other protecting groups, such as Boc on the side chain, may be more effective in this regard, particularly under thermally stressed conditions. The stability of the Bzl group to repeated acid treatments in Boc-SPPS can be an advantage for the synthesis of long peptides.
Recommendations:
-
For most standard large-scale Fmoc-SPPS campaigns, Fmoc-His(Trt)-OH remains the most cost-effective and well-characterized option. Extensive knowledge exists on optimizing its use to minimize racemization.
-
For Boc-SPPS of long or complex peptides where resistance to repeated TFA exposure is critical, Boc-His(Bzl)-OH could be considered. However, the requirement for HF cleavage must be compatible with the final peptide and the available manufacturing infrastructure.
-
In cases where racemization of histidine is a major concern, particularly when elevated temperatures are used during synthesis, it is recommended to evaluate Fmoc-His(Boc)-OH. This derivative has shown superior performance in suppressing epimerization.[2]
-
A thorough process-specific evaluation is crucial. Before committing to a large-scale synthesis, it is essential to perform small-scale comparative studies using the specific peptide sequence to determine the optimal histidine derivative and coupling conditions that provide the best balance of purity, yield, and cost.
Ultimately, the decision to use a Bzl-protected histidine in large-scale peptide synthesis should be data-driven and based on a careful evaluation of the specific requirements of the target peptide, the capabilities of the manufacturing facility, and a comprehensive analysis of the overall process economics.
References
A Comparative Guide to the Use of Bzl-His-OMe 2HCl in Peptide Synthesis and as a β-Glucosidase Inhibitor
For researchers and professionals in drug development and biochemical sciences, the selection of appropriate chemical tools is paramount for successful experimentation. Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl) is a versatile compound employed as a foundational building block in peptide synthesis and investigated for its potential as an enzyme inhibitor. This guide provides a comprehensive comparison of Bzl-His-OMe 2HCl with alternative approaches in these two key applications, supported by experimental data and detailed protocols.
Bzl-His-OMe 2HCl in Solid-Phase Peptide Synthesis (SPPS)
Bzl-His-OMe 2HCl is primarily utilized as a protected amino acid derivative in the Boc/Bzl strategy of solid-phase peptide synthesis. In this method, the α-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, while side chains are protected by benzyl-related groups. The use of Bzl-His-OMe 2HCl offers the advantage of having both the N-terminus (as the benzyl derivative) and the C-terminus (as the methyl ester) protected, making it a stable intermediate for the stepwise construction of peptide chains.
A significant challenge in the synthesis of histidine-containing peptides is the propensity of the histidine residue to undergo racemization, the undesirable conversion of the L-isomer to a mixture of L- and D-isomers. This is often catalyzed by the imidazole ring of the histidine side chain. The choice of protecting group for the imidazole ring is therefore critical.
Comparison with the Fmoc/tBu Strategy
The predominant alternative to the Boc/Bzl strategy is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl-based groups for side-chain protection. This method is generally considered milder as it avoids the repeated use of strong acids for Boc group removal.
For the incorporation of histidine, a common derivative in the Fmoc strategy is Fmoc-His(Trt)-OH, where the imidazole ring is protected by a trityl (Trt) group. However, other protecting groups have been developed to further minimize racemization, especially in modern, accelerated synthesis protocols such as microwave-assisted SPPS.
Quantitative Comparison of Histidine Protecting Groups in Fmoc SPPS
| Histidine Derivative | Coupling Conditions | % D-Isomer (Epimerization) |
| Fmoc-His(Trt)-OH | 10 min at 50°C | 6.8% |
| Fmoc-His(Boc)-OH | 10 min at 50°C | 0.18% |
| Fmoc-His(Trt)-OH | 2 min at 90°C | >16% |
| Fmoc-His(Boc)-OH | 2 min at 90°C | 0.81% |
Data sourced from a study on Liraglutide synthesis, demonstrating the superior performance of the Boc protecting group on the histidine side chain in reducing racemization, especially at elevated temperatures used in microwave-assisted synthesis.
This data underscores that while the overall synthesis strategy (Boc vs. Fmoc) has broad implications, the specific choice of side-chain protection for sensitive amino acids like histidine is a critical determinant of the final product's purity. The use of a Boc protecting group on the imidazole nitrogen, even within an Fmoc synthesis, significantly suppresses racemization.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis of a Histidine-β-Alanine Dipeptide using Fmoc-His(Trt)-OH
This protocol provides a representative example of the steps involved in SPPS using an Fmoc-protected histidine derivative.
-
Resin Swelling: Swell 2g of Trityl chloride resin in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling:
-
Add a solution of N-Fmoc-N-trityl-L-histidine (2.47 g, 2 equivalents), N,N-Diisopropylethylamine (DIPEA, 1 mL), DCM (2.5 mL), and dimethylformamide (DMF, 5 mL) to the swollen resin.
-
Shake the mixture for 2 hours.
-
Filter the resin and wash thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) under a nitrogen atmosphere.
-
-
Fmoc Deprotection:
-
Add a 10% solution of piperazine in DMF to the resin and shake for 30 minutes under a nitrogen atmosphere.
-
Wash the resin with DMF (3 x 5 mL).
-
Confirm complete deprotection using a colorimetric test (e.g., Kaiser test or acetaldehyde/chloranil test).
-
-
Second Amino Acid Coupling:
-
To the deprotected resin, add a solution of Boc-β-alanine-OH (2 equivalents), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Shake the mixture for 2 hours.
-
Filter and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Cleavage from Resin and Boc Deprotection:
-
Treat the resin with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours to cleave the peptide from the resin and remove the Boc protecting group.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Bzl-His-OMe 2HCl as a β-Glucosidase Inhibitor
Beyond its role in synthesis, Bzl-His-OMe 2HCl and related structures have been identified as potential inhibitors of β-glucosidase.[1] This enzyme plays a crucial role in carbohydrate metabolism by hydrolyzing β-glucosidic bonds to release glucose. Inhibition of β-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.
Comparison with Known Inhibitors
| Inhibitor | IC50 Value |
| Acarbose | 1.498 mM |
| Fisetin | 4.099 x 10⁻⁴ mM |
| Quercetin | 5.41 µg/mL |
Note: IC50 values can vary depending on the source of the enzyme and the specific assay conditions.
The inhibitory potential of Bzl-His-OMe 2HCl would need to be experimentally determined to draw a direct comparison with these compounds.
Experimental Protocols
Standard Protocol for β-Glucosidase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against β-glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer, pH 6.8.
-
β-Glucosidase Solution: Prepare a solution of β-glucosidase from a suitable source (e.g., almonds) in the phosphate buffer. The final concentration should be optimized for the assay.
-
Substrate Solution: Prepare a solution of pNPG in the phosphate buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of the test compound (e.g., Bzl-His-OMe 2HCl) in a suitable solvent (e.g., DMSO), and prepare serial dilutions.
-
Stopping Reagent: Prepare a 0.2 M solution of sodium carbonate (Na2CO3).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound solution (or solvent for the control) and 160 µL of phosphate buffer.
-
Add 10 µL of the β-glucosidase solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 80 µL of the sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
Bzl-His-OMe 2HCl is a valuable reagent in the toolkit of chemists and biochemists. In the realm of peptide synthesis, it represents a component of the classical Boc/Bzl strategy. While the Fmoc/tBu approach is now more prevalent due to its milder conditions, the critical factor for high-fidelity synthesis of histidine-containing peptides is the choice of the imidazole side-chain protecting group. As demonstrated, protecting groups like Boc on the side chain can significantly reduce racemization, a key consideration for peptide purity and biological activity.
In the context of enzyme inhibition, while there is qualitative evidence suggesting that Bzl-His-OMe 2HCl and related compounds may inhibit β-glucosidase, further quantitative studies are required to establish their potency and mechanism of action relative to known inhibitors. The provided experimental protocol offers a robust framework for conducting such investigations. The selection of Bzl-His-OMe 2HCl or its alternatives should be guided by the specific experimental goals, whether it be the synthesis of a complex peptide or the exploration of novel enzyme inhibitors.
References
A Head-to-Head Comparison of Bzl-His-OMe Suppliers for the Discerning Researcher
For scientists and professionals in drug development, the purity and consistency of research chemicals are paramount. Nα-Benzyl-L-histidine methyl ester (Bzl-His-OMe) is a critical building block in peptide synthesis and a valuable compound in various research applications. The quality of this reagent can significantly impact experimental outcomes, making the choice of supplier a crucial decision. This guide provides an objective, data-driven comparison of Bzl-His-OMe from prominent suppliers to aid researchers in making an informed choice.
Supplier Overview and Product Specifications
Several chemical suppliers offer Bzl-His-OMe and its derivatives. This comparison focuses on key players in the research chemicals market, presenting their product specifications as publicly available.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Chem-Impex | Nα-Benzyl-L-histidine methyl ester dihydrochloride | 102029-99-2 | C₁₄H₁₇N₃O₂·2HCl | 332.23 | ≥ 98% (TLC) |
| GlpBio | H-His(Bzl)-OMe · 2 HCl | 93983-56-3 (τ-isomer) | C₁₄H₁₇N₃O₂·2HCl | 332.23 | >98.00% |
| Sigma-Aldrich | H-His(Bzl)-OMe dihydrochloride | Not explicitly listed, but related products available | C₁₄H₁₉Cl₂N₃O₂ | 332.23 | Varies by product |
| Bachem | H-His(Bzl)-OH | 16832-24-9 (τ-isomer) | C₁₃H₁₅N₃O₂ | 245.28 | Varies by product |
It is important to note that while most suppliers state a minimum purity, detailed batch-specific data is often only available upon request or with a purchase. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) for their specific lot.
Experimental Data and Performance
A thorough comparison requires analysis of key quality control parameters. While batch-specific CoAs from all suppliers were not publicly accessible for a direct head-to-head comparison of raw data, this guide outlines the essential analytical techniques and expected results for high-quality Bzl-His-OMe.
Key Quality Control Experiments:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds. A high-purity sample should exhibit a single major peak with minimal secondary peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities. The spectra should be consistent with the expected structure of Bzl-His-OMe.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The observed mass should match the calculated molecular weight of Bzl-His-OMe.
-
Elemental Analysis: This method determines the percentage of carbon, hydrogen, and nitrogen in the sample. The results should be within a narrow range (typically ±0.4%) of the theoretical values.
Experimental Protocols
To ensure consistent and reliable evaluation of Bzl-His-OMe from any supplier, the following detailed experimental protocols are recommended.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Bzl-His-OMe by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of Bzl-His-OMe in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of Bzl-His-OMe.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD))
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of Bzl-His-OMe in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign the chemical shifts to the corresponding protons in the Bzl-His-OMe structure. The spectrum should be clean and free of significant unidentifiable signals.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in quality control and the context of Bzl-His-OMe's application, the following diagrams are provided.
Caption: Quality control workflow for Bzl-His-OMe analysis.
Caption: Role of Bzl-His-OMe in a typical SPPS workflow.
Conclusion
The selection of a Bzl-His-OMe supplier should be based on a careful evaluation of product specifications, available analytical data, and the supplier's reputation for quality and consistency. While publicly available data is often limited to minimum purity values, researchers can and should demand comprehensive, batch-specific Certificates of Analysis. By employing standardized analytical protocols, such as those detailed in this guide, researchers can independently verify the quality of their reagents, ensuring the reliability and reproducibility of their experimental results. For critical applications in drug discovery and development, investing in high-purity, well-characterized Bzl-His-OMe is a prudent and necessary step.
Safety Operating Guide
Proper Disposal of Bzl-His-OMe 2HCl: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Bzl-His-OMe 2HCl with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1][2]
Recommended PPE:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
In case of accidental contact, follow these first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Step-by-Step Disposal Protocol
The disposal of Bzl-His-OMe 2HCl should be carried out in accordance with local, regional, and national hazardous waste regulations.[1][2] Do not empty into drains. [1][2]
-
Containment of Spills: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]
-
Waste Collection: Collect waste Bzl-His-OMe 2HCl in a designated, clearly labeled, and tightly closed container.
-
Waste Characterization: While Bzl-His-OMe 2HCl is an amino acid derivative, its hydrochloride salt form and benzyl group may subject it to specific disposal regulations. It is essential to treat it as a chemical waste.
-
Disposal Options:
-
Licensed Chemical Destruction Plant: The recommended method of disposal is to send the contained waste to a licensed chemical destruction plant.[4]
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[4]
-
Hazardous Waste Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for pickup of the chemical waste.
-
Quantitative Data Summary
No specific quantitative limits for the disposal of Bzl-His-OMe 2HCl were found in the safety data sheets. The primary directive is to avoid drain disposal and to manage it as a chemical waste through official channels.
| Parameter | Value | Source |
| Drain Disposal | Prohibited | [1][2] |
| Recommended Disposal | Licensed Chemical Destruction Plant or Controlled Incineration | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Bzl-His-OMe 2HCl.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of Bzl-His-OMe 2HCl, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
